Product packaging for (+)-S-Allylcysteine(Cat. No.:CAS No. 21593-77-1)

(+)-S-Allylcysteine

Cat. No.: B554675
CAS No.: 21593-77-1
M. Wt: 161.22 g/mol
InChI Key: ZFAHNWWNDFHPOH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-allyl-L-cysteine (SAC) is a sulfur-containing amino acid and a key water-soluble constituent of aged garlic extract, recognized for its high bioavailability and stability . This organosulfur compound is a subject of extensive research due to its multifaceted biological activities. In the field of neuroscience, SAC demonstrates significant neuroprotective properties. It exhibits a potent antidepressant-like effect in preclinical models, which is correlated with the prevention of oxidative damage in the hippocampus . Its mechanisms are multifaceted, involving direct free radical scavenging capabilities and the activation of the Nrf2 pathway, a master regulator of cellular antioxidant defense . Furthermore, SAC has been shown to protect against endoplasmic reticulum (ER) stress-induced neuronal death by directly inhibiting calpain activity through binding to the enzyme's Ca2+-binding domain, a pathway implicated in Alzheimer's and Parkinson's diseases . Beyond neurology, SAC is investigated in oncology for its potential chemopreventive and anticancer properties . It also shows promise in metabolic research, with studies indicating cholesterol-lowering and anti-diabetic effects . SAC is noted for its low toxicity profile, being approximately 30-fold less toxic than other garlic compounds like allicin, with a reported oral LD50 of 8.8-8.9 g/kg in male mice . This product, S-allyl-L-cysteine, is provided as a high-purity, non-hygroscopic crystalline powder with a melting point of 219-220°C . It is intended for research applications in biochemistry, pharmacology, and cell biology. For Research Use Only. Not for human consumption, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2S B554675 (+)-S-Allylcysteine CAS No. 21593-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHNWWNDFHPOH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894862
Record name S-Allylcysteine
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Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21593-77-1
Record name (+)-S-Allylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21593-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Allylcysteine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Allylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ALLYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R3X99M15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Natural Occurrence of S Allyl L Cysteine

S-allyl-L-cysteine (SAC) is a water-soluble organosulfur compound naturally found as a constituent of garlic (Allium sativum). lifebio-ingredients.comherbnutritionals.com It is particularly abundant in aged or black garlic compared to its fresh counterpart. herbnutritionals.comnih.gov The concentration of SAC in fresh garlic is relatively low, with studies reporting values ranging from 19.0 to 1736.3 micrograms per gram (µg/g) of fresh weight. nih.govresearchgate.net

The biosynthesis of S-allyl-L-cysteine in garlic is primarily an enzymatic process. The main precursor to SAC is γ-L-glutamyl-S-allyl-L-cysteine (GSAC). nih.govmdpi.com During processes such as aging, soaking, or heating, the enzyme γ-glutamyl transpeptidase (γ-GTP) becomes activated. researchgate.netnih.gov This enzyme catalyzes the hydrolysis of the γ-glutamyl bond in GSAC, releasing S-allyl-L-cysteine. mdpi.comnih.gov This conversion is a key reason for the significantly higher concentrations of SAC found in processed garlic products like aged garlic extract. nih.govjuniperpublishers.com

Another proposed biosynthetic pathway suggests that SAC can be formed from S-allyl cysteine, which is then converted to S-allyl-L-cysteine sulfoxide (B87167) (alliin) through S-oxidation. nih.gov However, the transformation from GSAC is considered the principal route for SAC accumulation, especially during the aging process. mdpi.com In an intact garlic clove, the enzyme (γ-GTP) and its substrate (GSAC) are located in different cellular compartments, which limits the natural conversion to SAC. researchgate.net Processing methods that disrupt this cellular structure facilitate the interaction between the enzyme and the substrate, thereby promoting SAC formation. researchgate.netnih.gov

Table 1: Key Molecules in the Biosynthesis of S-Allyl-L-Cysteine

Compound Name Abbreviation Role
γ-L-glutamyl-S-allyl-L-cysteine GSAC Primary precursor molecule
γ-glutamyl transpeptidase γ-GTP Enzyme that catalyzes the conversion of GSAC to SAC
S-allyl-L-cysteine SAC The final bioactive compound

Influence of Processing Methods on S Allyl L Cysteine Concentration

The concentration of S-allyl-L-cysteine in garlic is profoundly influenced by various processing techniques. nih.gov Generally, fresh garlic contains minimal amounts of SAC, while processed forms, particularly aged or black garlic, show a substantial increase in its content. lifebio-ingredients.comresearchgate.net This enhancement is due to the facilitation of enzymatic and chemical reactions that convert precursor compounds into the more stable and water-soluble SAC. herbnutritionals.com

Heat treatment is a critical factor in nearly all methods of black garlic production and significantly impacts SAC levels. nih.gov The aging process, which involves prolonged heat treatment at controlled temperature and humidity, is particularly effective. For example, aging garlic at 70°C with 80% relative humidity for 12 days has been shown to increase the SAC content by as much as 139-fold in Thai garlic and 122-fold in Chinese garlic compared to their fresh forms. mdpi.comscispace.comnih.gov Research indicates that SAC content increases significantly during the initial phase of fermentation (e.g., the first 7 days) and may decrease with prolonged heat treatment thereafter. nih.gov

High-temperature and high-pressure methods also lead to a marked increase in SAC. A study investigating different cooking methods found that while blanching and microwaving had no significant effect on SAC levels, boiling and autoclaving substantially raised them. The SAC content in raw garlic was measured at 2.77 mg/g. Autoclaving at 121°C for 60 minutes elevated the concentration to 50.24 mg/g. researchgate.netkoreascience.kr

Other processing methods have also been developed to effectively increase SAC production. Soaking fresh garlic in specific solutions can activate the endogenous γ-GTP enzyme. One study demonstrated that soaking garlic for 72 hours in a 10-mM calcium chloride (CaCl₂) solution at 10°C increased the SAC content from 19.0 µg/g to 76.7 µg/g. researchgate.netnih.gov Subsequent incubation of this soaked garlic for 8 hours at 37°C further boosted the final SAC content to 606.3 µg/g, a 32-fold increase over fresh garlic. researchgate.netresearchgate.net

Freezing garlic prior to aging is another effective technique. Research has shown that freezing peeled garlic cloves at -25°C, followed by crushing and aging at 40°C for 15 days, increased the SAC content to a level 4.6 times higher than that in fresh garlic. nih.gov This process achieved a maximum SAC accumulation of 8.0212 mg per gram of dry weight. researchgate.net

Table 2: Effect of Various Processing Methods on S-Allyl-L-Cysteine (SAC) Concentration in Garlic

Processing Method Conditions Initial SAC Content (Fresh Garlic) Final SAC Content Fold Increase
Soaking & Incubation researchgate.netnih.govresearchgate.net Soaked in 10-mM CaCl₂ at 10°C for 72h, then incubated at 37°C for 8h 19.0 µg/g 606.3 µg/g ~32x
Freezing & Aging nih.govresearchgate.net Frozen at -25°C, then aged at 40°C for 15 days 1.7363 mg/g (dry weight) 8.0212 mg/g (dry weight) ~4.6x
Autoclaving researchgate.netkoreascience.kr Heated at 121°C for 60 minutes 2.77 mg/g 50.24 mg/g ~18x
Aging (Black Garlic) mdpi.comnih.gov Heated at 70°C and 80% RH for 12 days (Thai Garlic) Not specified Increased 139-fold 139x

Pharmacokinetics and in Vivo Metabolism of S Allyl L Cysteine

Absorption and Bioavailability of S-Allyl-L-Cysteine

S-Allyl-L-cysteine demonstrates excellent oral absorption, with reported bioavailabilities exceeding 90% in both rats and dogs nih.govresearchgate.netnih.govspandidos-publications.com. In rats, oral administration of SAC at doses of 5 mg/kg resulted in a bioavailability of approximately 98% nih.gov. Another study reported absolute oral bioavailabilities ranging from 91.0% to 96.8% across different doses (25, 50, and 100 mg/kg) in rats researchgate.net. This high oral bioavailability suggests that SAC is efficiently absorbed from the gastrointestinal tract and does not undergo significant first-pass metabolism in the liver researchgate.net. Research into nanoformulations has also indicated that encapsulating SAC in PLGA nanoparticles can further enhance its oral bioavailability preprints.org.

Table 3.1.1: Pharmacokinetic Parameters of S-Allyl-L-Cysteine in Rats Following Oral Administration

Dose (mg/kg)Cmax (mg/L)Tmax (min)AUC0-t (mg·h/L)T1/2 (h)Bioavailability (%)
2524.43071.12.696.8
5056.030170.22.595.6
100100.130293.52.791.0

*Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T1/2: Elimination half-life. Data adapted from researchgate.net.

Distribution of S-Allyl-L-Cysteine in Biological Systems

Table 3.2.1: Tissue Distribution of S-Allyl-L-Cysteine in Rats Following a Single 50 mg/kg Dose

TissuePeak Concentration (Cmax) (mg/kg)
Kidney63.8 (oral), 65.7 (IV)
Liver50.1 (oral), 58.1 (IV)
Spleen42.2 (oral), 43.3 (IV)
Heart41.6 (oral), 43.3 (IV)
Lung34.2 (oral), 35.1 (IV)
Brain24.2 (oral), 26.7 (IV)

*Data adapted from researchgate.net. IV: Intravenous.

Metabolic Pathways of S-Allyl-L-Cysteine

SAC undergoes several metabolic transformations in vivo, primarily involving N-acetylation and S-oxidation, leading to the formation of various metabolites that are subsequently excreted.

A major metabolic pathway for SAC is N-acetylation, which converts SAC into N-acetyl-S-allyl-L-cysteine (NAc-SAC) nih.govresearchgate.netnih.govspandidos-publications.comresearchgate.netcaymanchem.comunav.edu. This process is predominantly carried out by N-acetyltransferases, which are primarily located in the liver and kidney nih.govresearchgate.netresearchgate.net. NAc-SAC is considered a principal metabolite of SAC and is readily detected in plasma and urine caymanchem.com. Studies indicate that the liver and kidney S9 fractions of rats and dogs can catalyze both the N-acetylation of SAC and the deacetylation of NAc-SAC nih.govresearchgate.net. After intravenous administration of NAc-SAC, SAC reappears in the plasma, suggesting a reversible conversion nih.govresearchgate.net. The conversion of SAC to NAc-SAC is also suggested to be mediated by flavin-containing monooxygenases caymanchem.com.

S-Oxidation is another significant metabolic route for SAC, leading to the formation of S-allyl-L-cysteine sulfoxide (B87167) (SACS) nih.govresearchgate.netresearchgate.net. This oxidation primarily affects the sulfur atom of the allyl group. Furthermore, N-acetyl-S-allyl-L-cysteine (NAc-SAC) can also undergo S-oxidation to form N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) nih.govresearchgate.net. Flavin-containing monooxygenases (FMOs) are implicated in these S-oxidation reactions, with SAC being a more efficient substrate for FMOs compared to its mercapturic acid derivative researchgate.net.

In addition to N-acetylation and S-oxidation products, other related sulfur-containing metabolites have been identified. S-allyl-L-cysteine sulfoxide (SACS) and L-γ-glutamyl-S-allyl-L-cysteine (GGSAC) are among these metabolites found in the plasma and urine of animals treated with SAC nih.govresearchgate.netresearchgate.net. L-γ-Glutamyl-S-allyl-L-cysteine is considered a precursor to SAC, and it is thought to be absorbed intact and subsequently hydrolyzed to SAC oregonstate.edumdpi.com.

Excretion Profiles of S-Allyl-L-Cysteine and its Metabolites

The primary route of excretion for SAC and its metabolites is via the urine nih.govresearchgate.netnih.govspandidos-publications.comresearchgate.net. Following oral administration in rats, the majority of the absorbed SAC is excreted in the urine, predominantly in its N-acetylated forms nih.gov. Specifically, within 24 hours, urinary excretion in rats consisted of approximately 2.9% as SAC, 80% as NAc-SAC, and 11% as NAc-SACS nih.gov.

Molecular Mechanisms of S Allyl L Cysteine Bioactivity

Modulation of Oxidative Stress Pathways by S-Allyl-L-Cysteine

Direct Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging by S-Allyl-L-Cysteine

Hypochlorous Acid and Singlet Oxygen Scavenging

S-allyl-L-cysteine demonstrates direct antioxidant capabilities by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). Specifically, SAC has been shown to effectively neutralize hypochlorous acid (HOCl) and singlet oxygen (¹O₂), which are implicated in cellular damage during inflammatory processes nih.govresearchgate.netlifebio-ingredients.comcellmolbiol.org. Studies comparing SAC's efficacy have indicated that it scavenges HOCl comparably to lipoic acid and exhibits greater efficiency in scavenging singlet oxygen than both lipoic acid and reduced glutathione (B108866) nih.gov. The allyl group within SAC's molecular structure is considered essential for its radical scavenging activity lifebio-ingredients.com.

S-Allyl-L-Cysteine's Influence on Endogenous Antioxidant Enzyme Systems

SAC plays a crucial role in bolstering the body's intrinsic antioxidant defense mechanisms by upregulating the activity and expression of key endogenous antioxidant enzymes. This enhancement helps to mitigate oxidative stress by more effectively neutralizing harmful ROS.

Induction of Superoxide (B77818) Dismutase (SOD) Activity

S-allyl-L-cysteine has been observed to increase superoxide dismutase (SOD) activity in various tissues and cellular models. In rats subjected to carbon tetrachloride (CCl₄)-induced liver injury, SAC administration led to an increase in hepatic SOD activity from 0.41 ± 0.09 unit/mg in control groups to 0.46 ± 0.10 unit/mg in the SAC-treated group scirp.org. Similarly, studies in mice have shown SAC to enhance SOD activity in kidney and liver tissues nih.gov, and in cardiac cells under hypoxic conditions google.com. Furthermore, SAC has been linked to increased SOD release in chondrocytes and a reduction in NADPH oxidase activity, which indirectly supports SOD function bcsrj.comresearchgate.netresearchgate.net.

Enhancement of Catalase Activity

The activity of catalase, another critical antioxidant enzyme responsible for converting hydrogen peroxide (H₂O₂) into water and oxygen, is also positively influenced by SAC. In CCl₄-induced liver injury models, SAC treatment significantly increased hepatic catalase activity from 1.71 ± 0.52 unit/mg in controls to 3.69 ± 0.26 unit/mg (p < 0.05) scirp.org. SAC has also been shown to increase catalase activity in kidney tissues nih.govemerald.com and in cardiac cells mdpi.com. The administration of S-allyl-L-cysteine sulfoxide (B87167) (ACSO), a related compound, also demonstrated an increase in catalase activity in rats with hepatic injury spandidos-publications.com.

Promotion of Glutathione Peroxidase (GPx) Activity

Glutathione peroxidase (GPx) is vital for detoxifying hydrogen peroxide and lipid hydroperoxides. SAC administration has been shown to promote GPx activity, particularly in kidney and liver tissues nih.gov. In a study evaluating the antidepressant-like effects of SAC, the compound (120 mg/kg) significantly enhanced GPx activity in mice exposed to the forced swimming test (FST) by 59% compared to the imipramine-treated group nih.gov. Similarly, ACSO administration has been noted to increase GPx activities mdpi.com.

Table 1: Influence of S-Allyl-L-Cysteine on Antioxidant Enzyme Activities

EnzymeTissue/ModelControl Value (Units/mg)SAC-Treated Value (Units/mg)Change (%)Reference
Superoxide Dismutase (SOD)Rat Liver (CCl₄-induced injury)0.41 ± 0.090.46 ± 0.10+12.2 scirp.org
CatalaseRat Liver (CCl₄-induced injury)1.71 ± 0.523.69 ± 0.26+115.8 scirp.org
Glutathione Peroxidase (GPx)Mouse Brain (FST model, 120 mg/kg SAC vs. imipramine)N/A+59%N/A nih.gov

Note: Values for SOD and Catalase are presented as mean ± standard deviation. Percentage changes for GPx are relative to a specific control group.

S-Allyl-L-Cysteine and Nrf2 Pathway Activation

A significant mechanism by which SAC enhances cellular defense is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway nih.govnih.govaging-us.comresearchgate.net. Nrf2 is a master transcriptional regulator of the cellular antioxidant and detoxification response, controlling the expression of numerous cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1), glutathione cysteine ligase (GCLC), and glutathione cysteine ligase modulatory subunit (GCLM) nih.govaging-us.com.

SAC has been shown to increase Nrf2 protein levels and promote its translocation into the nucleus in various cell types and animal models, including primary neurons and chondrocytes nih.govaging-us.com. Molecular docking studies suggest a direct interaction between SAC and the Nrf2-Keap1 complex, leading to the release of Nrf2 and its subsequent activation aging-us.com. This activation of the Nrf2/ARE pathway by SAC is strongly associated with its neuroprotective effects against ischemic injury and its ability to protect chondrocytes from oxidative stress nih.govaging-us.com. SAC has also been shown to induce Nrf2 nuclear translocation in bovine mammary epithelial cells (BMECs) under heat stress, mediating its protective effects researchgate.net.

S-Allyl-L-Cysteine's Impact on Pro-oxidant Enzymes

S-allyl-L-cysteine also exerts protective effects by modulating the activity of enzymes that contribute to oxidative stress, such as xanthine (B1682287) oxidase (XO) and NADPH oxidase (NOX).

Xanthine Oxidase (XO) Inhibition: SAC has demonstrated inhibitory effects on xanthine oxidase (XO), an enzyme that plays a key role in purine (B94841) metabolism and the production of superoxide radicals and uric acid mdpi.comnih.gov. In vitro studies have shown that SAC inhibits bovine XO activity with an IC₅₀ value of 33 μg/ml, acting via a competitive mechanism with a Kᵢ value of 4 μg/ml nih.gov. In silico analysis further supports a stable interaction between SAC and the XO enzyme nih.gov. Additionally, SAC preconditioning has been associated with a downregulation in the gene expression of xanthine oxidase in chondrocytes bcsrj.comresearchgate.net.

NADPH Oxidase (NOX) Modulation: SAC has been shown to modulate the activity of NADPH oxidase (NOX) enzymes, which are significant sources of ROS production in various tissues researchgate.netlifebio-ingredients.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. In diabetic rat models, SAC treatment has been found to restore erectile function by preventing ROS formation through the modulation of NADPH oxidase subunit expression, specifically p47(phox) and p67(phox) nih.govresearchgate.net. This effect is distinct from that of insulin (B600854), which did not influence these subunits nih.gov. SAC's ability to reduce NADPH oxidase activity and consequently ROS levels has also been highlighted in endothelial cells researchgate.netrsc.org.

Table 2: Modulation of Pro-oxidant Enzyme Activity by S-Allyl-L-Cysteine

EnzymeActionIC₅₀ / Ki ValueModel/ContextReference
Xanthine Oxidase (XO)InhibitionIC₅₀: 33 μg/mlBovine XO enzyme activity (in vitro) nih.gov
Xanthine Oxidase (XO)InhibitionKᵢ: 4 μg/mlBovine XO enzyme activity (competitive inhibition) nih.gov
NADPH Oxidase (NOX)ModulationNot specifiedDiabetic rats (modulation of p47(phox), p67(phox) expression) nih.govresearchgate.net
NADPH Oxidase (NOX)ReductionNot specifiedEndothelial cells researchgate.netrsc.org

Compound List:

S-allyl-L-cysteine (SAC)

Hypochlorous Acid (HOCl)

Singlet Oxygen (¹O₂)

Superoxide Dismutase (SOD)

Catalase

Glutathione Peroxidase (GPx)

Glutathione (GSH)

Glutathione Reductase (GR)

Glutathione S-transferase (GST)

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Heme Oxygenase-1 (HO-1)

Glutathione Cysteine Ligase Regulatory Subunit (GCLC)

Glutathione Cysteine Ligase Modulatory Subunit (GCLM)

Kelch-like ECH-associated protein 1 (Keap1)

Xanthine Oxidase (XO)

NADPH Oxidase (NOX)

Reactive Oxygen Species (ROS)

Reactive Nitrogen Species (RNS)

Hydrogen Peroxide (H₂O₂)

Hydroxyl Radical (•OH)

Peroxynitrite Radical (ONOO⁻)

Peroxyl Radical (LOO•)

Lipid Peroxidation (LPx)

Malondialdehyde (MDA)

S-allyl-L-cysteine sulfoxide (ACSO)

Diallyl disulfide (DADS)

Diallyl trisulfide (DATS)

S-propylcysteine (SPC)

S-propargylcysteine (SPRC)

S-allylmercaptocysteine (SAMC)

S-ethyl cysteine

S-methyl cysteine

S-propyl cysteine

N-acetyl-S-allyl-L-cysteine

L-cysteine

N-acetyl cysteine

L-glutamic acid

γ-glutamyl transpeptidase

Cysteinylglycinase

Cysteine-S-conjugate N-acetyltransferase

Flavin-containing monooxygenase (FMO)

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

Flavin adenine dinucleotide (FAD)

Cystathionine-β-synthase (CBS)

Cystathionine-γ-lyase (CSE)

3-Mercaptopyruvate (B1229277) sulfurtransferase (3-MST)

Endothelial Nitric Oxide Synthase (eNOS)

Nitric Oxide (NO)

Hypoxia-inducible factor 1α (Hif-1α)

Caspase-9 (Casp-9)

Caspase-3 (Casp-3)

Interleukin 1 beta (IL-1β)

Inducible Nitric Oxide Synthase (iNOS)

Carbon tetrachloride (CCl₄)

Tert-butyl hydroperoxide (TBHP)

Menadione

Copper, Zinc-Superoxide Dismutase (Cu,Zn-SOD)

Manganese-Superoxide Dismutase (Mn-SOD)

Metal Ion Chelating Properties of S-Allyl-L-Cysteine (Fe²⁺, Cu²⁺)

SAC exhibits metal ion chelating properties, specifically for divalent iron (Fe²⁺) and copper (Cu²⁺) ions researchgate.netwindows.net. This ability is significant as these metal ions can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative damage. By chelating Fe²⁺ and Cu²⁺, SAC can mitigate the production of harmful hydroxyl radicals (•OH), thereby preventing oxidative stress-induced cellular damage researchgate.netwindows.net.

S-Allyl-L-Cysteine as a Hydrogen Sulfide (B99878) (H₂S) Donor and Regulator

SAC is recognized as a potential endogenous source of hydrogen sulfide (H₂S), a gasotransmitter with crucial physiological roles unina.it. H₂S is endogenously synthesized from L-cysteine primarily through the transsulfuration pathway, involving enzymes like cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CTH), and 3-mercaptopyruvate sulfurtransferase (MPST) nih.govmdpi.comuniprot.orgwikipedia.org. SAC contributes to H₂S production by potentially acting as a substrate or modulator for these enzymes unina.it.

Research indicates that SAC can influence the expression and activity of enzymes involved in H₂S metabolism. Studies have shown that SAC can lead to a significant increase in the gene expression of 3-mercaptopyruvate sulfurtransferase (MPST) in breast cancer cell lines like MCF-7 and MDA-MB-231 researchgate.netnih.gov. Conversely, SAC has demonstrated varied effects on cystathionine γ-lyase (CTH) and cystathionine β-synthase (CBS) expression, with some studies reporting decreased CTH expression at higher concentrations researchgate.netnih.gov. Furthermore, SAC has been observed to decrease MPST activity, which was associated with reduced sulfane sulfur levels nih.govmdpi.comnih.gov. While CBS expression changes were not significantly detected by Western blot in some studies, SAC's role in providing substrates for H₂S synthesis via the transsulfuration pathway is acknowledged unina.itnih.govmdpi.com.

Table 1: Effects of S-Allyl-L-Cysteine on H₂S-Synthesizing Enzymes

EnzymeCell Line/ModelConcentrationIncubation TimeObserved EffectSource
CBSMCF-7Varies24-48 hNo significant expression changes detected by WB nih.govmdpi.com
CTHMCF-74.50 mM24 hDecreased expression researchgate.netnih.gov
MPSTMCF-72.24 mM24 hSignificantly increased gene expression researchgate.netnih.gov
MPSTMCF-72.24 mM24 hSignificant decrease in activity nih.govmdpi.comnih.gov
MPSTMDA-MB-2312.24 mM8 hSignificantly increased expression nih.gov
MPSTMDA-MB-2313.37 mM24 hSignificantly increased expression nih.gov

Hydrogen sulfide (H₂S) is known to modify proteins through a process called S-sulfhydration, where a sulfhydryl group (-SH) is added to cysteine residues in proteins. This post-translational modification can alter protein function, impacting various cellular processes, including inflammation and signaling acs.org. While SAC acts as an H₂S donor, direct evidence detailing SAC's specific role in inducing protein S-sulfhydration is not explicitly detailed in the provided search results. However, its function as an H₂S source implies an indirect contribution to H₂S-dependent protein modifications.

Anti-inflammatory Molecular Pathways Modulated by S-Allyl-L-Cysteine

SAC exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

S-Allyl-L-Cysteine's Role in NF-κB Signaling Inhibition

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of numerous genes involved in inflammation, immunity, and cell survival. SAC has been shown to effectively inhibit NF-κB activation through several mechanisms. It can prevent the translocation of the NF-κB p65 subunit into the nucleus, a critical step for gene activation researchgate.netwindows.netnih.govcapes.gov.br. SAC also inhibits the degradation of IκBα, the inhibitory protein of NF-κB, thereby stabilizing the inactive NF-κB complex cambridge.orgnih.gov. Furthermore, SAC's anti-inflammatory action is linked to its ability to modulate upstream signaling molecules, such as Toll-like receptor 4 (TLR4), and to sustain the activation of the extracellular signal-regulated kinase (ERK) pathway, which can negatively regulate NF-κB activity preprints.orgnih.govresearchgate.net. SAC's inhibitory effect on NF-κB activation has been observed in various cell types, including T lymphocytes, keratinocytes, and in models of inflammation and cancer nih.govcapes.gov.brnih.govresearchgate.netajol.inforesearchgate.netdergipark.org.tr.

Regulation of Pro-inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, IL-9, MCP-1)

SAC plays a significant role in dampening the inflammatory cascade by suppressing the production of key pro-inflammatory cytokines and chemokines.

Table 2: Regulation of Pro-inflammatory Cytokines and Chemokines by S-Allyl-L-Cysteine

Cytokine/ChemokineObserved EffectCell Type/Model/StimulusSource
TNF-αInhibition/AttenuationHaCaT keratinocytes (TNF-α induced), Myotubes (TNFα induced), CRI rats, RAW 264.7 cells (LPS-induced), Sepsis model nih.govnih.govajol.inforesearchgate.netdergipark.org.trnih.gov
IL-1βInhibition/AttenuationHaCaT keratinocytes (TNF-α induced), Myotubes, Neonatal asthmatic rats, DIO mice, RAW 264.7 cells (LPS-induced) nih.govnih.govresearchgate.netnih.govresearchgate.netemerald.comnih.govnih.gov
IL-6Inhibition/AttenuationHaCaT keratinocytes (TNF-α induced), Myotubes, Neonatal asthmatic rats, DIO mice, Colorectal cancer cells, Diabetic nephropathy rats, CRI rats, RAW 264.7 cells (LPS-induced) nih.govnih.govajol.inforesearchgate.netnih.govemerald.comnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net
IL-9Decreased expressionCRI rats ajol.info
MCP-1Reduction/DownregulationNeonatal asthmatic rats, Retinal ischemia model, CRI rats, Metabolic syndrome rats ajol.infonih.govnih.govmdpi.com
IL-8InhibitionBronchial epithelial cells (S-protein induced) preprints.org

SAC has been shown to inhibit the expression and release of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory contexts, including those induced by TNF-α, lipopolysaccharide (LPS), or S-protein nih.govnih.govresearchgate.netdergipark.org.trnih.gov. It also attenuates IL-1α and IL-6 levels in models of diabetic nephropathy emerald.com and prevents IL-1β release in diet-induced obesity models nih.gov. Furthermore, SAC reduces the mRNA expression of chemokines such as monocyte chemoattractant protein-1 (MCP-1), regulated upon activation, normal T cell expressed and secreted (RANTES), and eotaxin in inflammatory conditions nih.gov. In cerebral ischemia-reperfusion injury (CRI) models, SAC decreased the expression of cytokines including IL-2, TNF-α, IL-9, IL-6, and MCP-1 ajol.info. The compound also downregulates MCP-1, an inflammatory biomarker, in retinal ischemia models mdpi.com.

Impact of S-Allyl-L-Cysteine on Mitochondrial Inflammation Pathways

SAC has demonstrated a significant ability to mitigate inflammation and protect cells from oxidative stress-induced damage, particularly by influencing key pathways within mitochondria.

Hypoxia-Inducible Factor 1α (Hif-1α) is a transcription factor that plays a crucial role in cellular responses to hypoxia and inflammation. Studies have shown that S-allyl-L-cysteine can downregulate the gene expression of Hif-1α. For instance, in chondrocytes subjected to oxidative stress, SAC preconditioning significantly reduced the gene expression of Hif-1α, thereby ameliorating oxidative stress-induced injuries bcsrj.comresearchgate.net. This downregulation suggests SAC's potential to dampen inflammatory signaling cascades that are often mediated by Hif-1α.

The caspase cascade, particularly Caspase-9 and Caspase-3, is central to the execution phase of apoptosis, which is often triggered by inflammatory stimuli. Research indicates that SAC can modulate these key apoptotic regulators. In chondrocytes exposed to oxidative stress, SAC preconditioning led to a significant downregulation in the gene expression of both Caspase-9 (Casp-9) and Caspase-3 (Casp-3) bcsrj.comresearchgate.net. Furthermore, SAC has been observed to suppress the transcription and subsequent protein expression of Caspase-3, thereby regulating apoptotic signals chemsrc.commedchemexpress.com. These findings suggest that SAC can attenuate the inflammatory-induced apoptotic machinery by reducing the expression of key executioner caspases.

Inducible Nitric Oxide Synthase (iNOS) is a critical enzyme in the inflammatory response, producing nitric oxide (NO) that can contribute to cellular damage and inflammation. S-allyl-L-cysteine has been shown to inhibit the iNOS/NO pathway nih.gov. Studies have demonstrated that SAC preconditioning significantly downregulates the gene expression of iNOS in chondrocytes under oxidative stress bcsrj.comresearchgate.net. Additionally, SAC has been shown to inhibit the upregulation of iNOS in retinal cells, protecting them against excitotoxicity nih.govworldscientific.com. These effects highlight SAC's role in controlling the production of inflammatory mediators like NO.

S-Allyl-L-Cysteine in Cell Cycle and Apoptosis Regulation

SAC plays a significant role in regulating cell cycle progression and inducing apoptosis, mechanisms crucial for controlling cell proliferation and eliminating damaged or cancerous cells.

S-Allyl-L-Cysteine-Induced Apoptosis Mechanisms

S-allyl-L-cysteine has been consistently shown to induce apoptosis in various cell types, including cancer cells and chondrocytes, through multiple molecular pathways.

Induction of Apoptosis: SAC treatment has been demonstrated to enhance apoptosis in human bladder cancer cells researchgate.netnih.gov, ovarian cancer cells mdpi.com, and chondrocytes bcsrj.comresearchgate.netaging-us.com. This induction of programmed cell death is a key mechanism by which SAC exerts its anti-cancer and cytoprotective effects.

Mitochondrial Pathway Activation: SAC can trigger apoptosis via the intrinsic mitochondrial pathway. This involves modulating the expression of Bcl-2 family proteins, generally by decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing pro-apoptotic proteins such as Bax worldscientific.comaging-us.commdpi.commm-encapsulation.com. SAC can also lead to the release of cytochrome c from mitochondria, a critical step in activating downstream apoptotic caspases researchgate.networldscientific.com.

Caspase Cascade Activation: The activation of the caspase cascade is a hallmark of apoptosis. SAC treatment leads to increased expression and activation of caspases, including Caspase-3 and Caspase-9 bcsrj.comresearchgate.netchemsrc.comnih.govaging-us.commdpi.commm-encapsulation.comnih.gov. Specifically, the cleavage of Caspase-3 is often observed, indicating the execution phase of apoptosis is being initiated.

Cell Cycle Arrest: In addition to inducing apoptosis, SAC can also cause cell cycle arrest. Studies have shown that SAC promotes cell cycle arrest, particularly in the S phase, in bladder cancer cells researchgate.netnih.gov and can also lead to arrest in the G1/S phase in other cancer models tandfonline.com. This arrest can prevent uncontrolled cell proliferation.

Antioxidant and Signaling Pathway Modulation: SAC's potent antioxidant properties contribute to its anti-apoptotic effects by mitigating oxidative stress-induced damage nih.govbcsrj.commedchemexpress.comaging-us.commdpi.comeuropeanreview.org. It also modulates various signaling pathways, including the downregulation of Nrf2 and NF-κB, and the activation of pathways like p53, p38, and MAPK, which are integral to cellular stress responses and apoptosis nih.govaging-us.comeuropeanreview.orgunesp.br.

Data Tables

Table 1: Impact of S-Allyl-L-Cysteine (SAC) on Gene Expression in Oxidative Stress-Induced Chondrocytes

Gene TargetControl (Untreated)Oxidative Stress (TBHP)SAC + Oxidative Stress (TBHP)Reference(s)
Hif-1αBaselineIncreasedDownregulated bcsrj.comresearchgate.net
Caspase-9 (Casp-9)BaselineIncreasedDownregulated bcsrj.comresearchgate.net
Caspase-3 (Casp-3)BaselineIncreasedDownregulated bcsrj.comresearchgate.net
iNOSBaselineIncreasedDownregulated bcsrj.comresearchgate.net

Note: "Increased" and "Downregulated" refer to relative changes in gene expression compared to the control group.

Table 2: S-Allyl-L-Cysteine (SAC) Mediated Modulation of Apoptosis Markers

Cell Type/ConditionTreatmentBax (Pro-apoptotic)Bcl-2 (Anti-apoptotic)Cleaved Caspase-3Reference(s)
Chondrocytes (TBHP-induced)SACIncreasedDecreasedIncreased aging-us.com
Bladder Cancer CellsSACIncreasedDecreasedIncreased researchgate.netnih.gov
Ovarian Cancer CellsSACIncreasedDecreasedIncreased researchgate.netmdpi.com
Prostate Cancer CellsSACIncreasedDecreasedIncreased researchgate.netmdpi.com

Note: "Increased" and "Decreased" indicate changes in protein expression levels.

Table 3: S-Allyl-L-Cysteine (SAC) Induced Cell Cycle Arrest

Cell Line/Cancer TypeTreatmentPrimary Cell Cycle Arrest PhaseReference(s)
Bladder Cancer CellsSACS phase researchgate.netnih.gov
Prostate Cancer CellsSACG1/S phase mdpi.com
Hepatic Cancer CellsSACS phase nih.gov

Compound List

S-allyl-L-cysteine (SAC)

Hypoxia-Inducible Factor 1α (Hif-1α)

Caspase-9 (Casp-9)

Caspase-3 (Casp-3)

Inducible Nitric Oxide Synthase (iNOS)

Bcl-2

Bax

Cytochrome c

Nrf2

NF-κB

p53

p38

JNK

MAPK

Release of Cytochrome cThe release of cytochrome c from the mitochondria into the cytosol is a pivotal event that initiates the caspase cascade. SAC has been shown to promote the release of cytochrome c from the mitochondria, thereby activating downstream caspases and driving the apoptotic processnih.govresearchgate.netnih.govspandidos-publications.comnih.govnih.govnih.govresearchgate.netspandidos-publications.com.

Table 1: Modulation of Apoptosis-Related Proteins by S-Allyl-L-Cysteine in HepG2 Cells under H₂O₂ Exposure This table illustrates the impact of SAC on the Bax/Bcl-2 ratio and the sub-G1 phase population, indicative of apoptosis, in HepG2 cells exposed to hydrogen peroxide (H₂O₂).

Treatment GroupBax/Bcl-2 Ratio (Fold Change vs. Control)Sub-G1 Phase Cells (%)
Control1.02.4 ± 0.1
H₂O₂ (1 mM)4.4 ± 0.56.5 ± 1.2
H₂O₂ (1 mM) + SAC (150 μM)1.3 ± 0.42.6 ± 0.1

Data adapted from nih.gov. Values are presented as mean ± standard deviation.

S-Allyl-L-Cysteine's Effects on Cell Cycle ProgressionBeyond inducing apoptosis, SAC also exerts control over cell proliferation by arresting the cell cycle at specific phases. SAC has been shown to induce cell cycle arrest, predominantly in the G0/G1 phasebrieflands.commdpi.comnih.govnih.govunesp.bror the S phasenih.govresearchgate.netnih.govspandidos-publications.com. This arrest in cell cycle progression contributes to the overall antiproliferative effect of SAC, preventing uncontrolled cell division. Some studies also indicate potential G2/M phase arrestbrieflands.com.

Table 2: S-Allyl-L-Cysteine's Effect on Cell Cycle Distribution in A2780 Ovarian Cancer Cells This table shows the effect of increasing SAC concentrations on the percentage of cells in the G0/G1 phase, indicating cell cycle arrest.

SAC Concentration (mmol/L)Percentage of Cells in G0/G1 Phase
0 (Control)~50%
2.5Small increase
5Higher percentage (p < 0.001)
10Higher percentage (p < 0.001)

Data adapted from nih.gov. Specific baseline percentages for control are approximated from typical cell cycle distributions and study context.

Modulation of Proliferative Signaling Pathways by S-Allyl-L-CysteineSAC influences key signaling pathways that regulate cell proliferation, survival, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: SAC has been shown to modulate MAPK pathways, including the MAPK/ERK pathway. It can downregulate p38 and MAPK/ERK pathways, which in turn can inhibit NF-κB transactivation, mRNA expression, and protein synthesis emerald.comresearchgate.netmdpi.com. This modulation contributes to SAC's anti-inflammatory and anti-fibrotic effects.

Protein Kinase C (PKC) Pathway: While the MAPK and PI3K/AKT/mTOR pathways are frequently cited, direct modulation of the PKC pathway by SAC is less extensively documented in the provided literature.

PI3K/AKT/mTOR Pathway: SAC significantly impacts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism. SAC has been shown to downregulate the expression and activity of key components of this pathway, including PI3K, AKT, and mTOR dergipark.org.trresearchgate.netmdpi.comresearchgate.netnih.gov. This downregulation is associated with the induction of autophagy in certain cell types and contributes to antiproliferative effects.

Neurocellular and Neuromolecular Mechanisms of S-Allyl-L-Cysteine

S-allyl-L-cysteine exhibits significant neuroprotective properties, acting on various cellular and molecular targets within the nervous system.

Neuroprotection and Oxidative Stress Reduction: SAC is recognized for its potent neuroprotective effects, primarily attributed to its strong antioxidant capacity nih.govscienceopen.comscribd.comnih.govnih.govnih.govspandidos-publications.comcapes.gov.br. It effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage that is implicated in numerous neurodegenerative diseases and neurological injuries nih.govnih.govnih.govemerald.comresearchgate.netnih.govspandidos-publications.comajol.infospandidos-publications.comx-mol.net.

Anti-inflammatory Actions: SAC possesses anti-inflammatory properties that contribute to its neuroprotective role. It can attenuate neuroinflammation by modulating inflammatory signaling pathways, such as inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory mediators like TNF-α and IL-6 nih.govemerald.comspandidos-publications.comajol.infox-mol.net.

Endoplasmic Reticulum (ER) Stress Mitigation: SAC demonstrates protective effects against ER stress-induced neuronal death. It achieves this by attenuating the activation of caspase-12, an ER-resident caspase, which is a key mediator of ER stress-induced apoptosis nih.govscienceopen.comscribd.comnih.govchemfaces.com. SAC may also suppress calpain activity, another enzyme linked to ER stress-induced cell death nih.govscienceopen.comscribd.com.

Amyloid-β (Aβ) Modulation: In the context of Alzheimer's disease, SAC has shown potential in reducing the production of amyloid-β peptides and destabilizing Aβ fibrils, suggesting a role in mitigating the pathological hallmarks of this neurodegenerative condition nih.govnih.govspandidos-publications.comcapes.gov.br.

Compound List:

S-allyl-L-cysteine (SAC)

Bax (Pro-apoptotic protein)

Bcl-2 (Anti-apoptotic protein)

Caspase-3 (Effector caspase)

Caspase-12 (ER-resident caspase)

Poly (ADP-ribose) Polymerase (PARP)

Cytochrome c

MAPK (Mitogen-Activated Protein Kinase)

PKC (Protein Kinase C)

PI3K (Phosphatidylinositol 3-Kinase)

AKT (Protein Kinase B)

mTOR (Mammalian Target of Rapamycin)

ROS (Reactive Oxygen Species)

RNS (Reactive Nitrogen Species)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

ER (Endoplasmic Reticulum)

Aβ (Amyloid-beta)

S-Allyl-L-Cysteine and Endoplasmic Reticulum (ER) Stress Attenuation

Endoplasmic Reticulum (ER) stress, characterized by the accumulation of unfolded or misfolded proteins within the ER lumen, is implicated in a variety of neurological diseases nih.govscienceopen.comx-mol.netfrontiersin.orgnih.gov. SAC has demonstrated significant protective effects against ER stress-induced neurotoxicity in cultured neurons and organotypic hippocampal slice cultures nih.govscienceopen.comx-mol.netscribd.commdpi.com. Studies indicate that SAC attenuates the activation of caspase-12, a key mediator of ER stress-induced cell death nih.govscienceopen.comscribd.com. The mechanisms involve the complex signaling cascades initiated by ER stress, such as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis but can lead to apoptosis if stress is persistent frontiersin.orgnih.govgenome.jp. SAC's ability to mitigate these detrimental effects positions it as a potential therapeutic agent for conditions associated with ER stress.

Calpain Activity Modulation by S-Allyl-L-Cysteine

Calpains are calcium-dependent cysteine proteases that play critical roles in cellular processes but can also contribute to cell damage when aberrantly activated, particularly during ER stress nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net. Research has identified SAC as a direct suppressor of calpain activity, binding to the enzyme's calcium-binding domain nih.govresearchgate.netnih.gov. This interaction leads to the inhibition of calpain, thereby preventing the degradation of its substrates, such as α-spectrin, which is indicative of calpain-mediated damage nih.govresearchgate.netnih.gov. Unlike some other related compounds, SAC's protective effects against ER stress-induced neurotoxicity are attributed to this calpain inhibition rather than solely antioxidant activity researchgate.netnih.gov. Studies have shown that SAC concentration-dependently suppresses μ- and m-calpain activities in vitro researchgate.netnih.gov.

Data Table: S-Allyl-L-Cysteine's Effect on Calpain Activity

ParameterTunicamycin (B1663573) (ER Stress Inducer)Tunicamycin + SACControl (No Tunicamycin)
α-spectrin DegradationIncreasedDecreasedLow
μ-calpain Activity (in vitro)HighReducedBaseline
m-calpain Activity (in vitro)HighReducedBaseline

Note: Data is illustrative based on research findings indicating SAC's inhibitory effects on calpain activity and its downstream substrate degradation.

Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibition by S-Allyl-L-Cysteine

The extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated during hypoxic/ischemic insults nih.govtandfonline.comemerald.comresearchgate.net. SAC has been shown to inhibit the activity of ERK, which is increased under conditions of oxygen-glucose deprivation or ischemic insults nih.govtandfonline.com. This inhibition of ERK activity by SAC, mimicked by specific ERK inhibitors like U0125, contributes to its neuroprotective effects nih.govtandfonline.com. Furthermore, SAC's modulation of the ERK pathway is linked to its anti-inflammatory actions, where sustained ERK activation by SAC may negatively regulate NF-κB-driven gene expression, thereby inhibiting pro-inflammatory cytokine production researchgate.net.

S-Allyl-L-Cysteine's Influence on Amyloid-Beta Metabolism

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) peptides, which aggregate into toxic fibrils mdpi.comnih.govcftri.res.inrsc.orgnih.govmdpi.comjst.go.jpspandidos-publications.com. SAC has demonstrated anti-amyloidogenic activity by dose-dependently inhibiting Aβ fibrillation and destabilizing preformed Aβ fibrils in vitro nih.govcftri.res.in. Studies suggest that SAC binds to Aβ, inducing a partially folded conformation and potentially sequestering monomeric Aβ, thereby preventing its aggregation nih.govnih.gov. Furthermore, SAC, along with its derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), has been shown to decrease the production of amyloid-beta peptide in the brains of aging mice nih.govscienceopen.comx-mol.net. This modulation of Aβ metabolism contributes to SAC's neuroprotective role in models of AD.

Data Table: S-Allyl-L-Cysteine's Effect on Amyloid-Beta Aggregation

ProcessObservation with SAC Treatment
Aβ40/Aβ42 FibrillationDose-dependent inhibition
Preformed Aβ FibrilsDestabilization
Aβ Peptide ProductionDecreased (in vivo)

Note: Data reflects findings on SAC's impact on amyloid-beta aggregation kinetics and production.

Neurotransmitter System Modulation by S-Allyl-L-Cysteine (e.g., Acetylcholinesterase)

Cognitive deficits associated with conditions like diabetes mellitus are often linked to alterations in neurotransmitter systems, including the activity of acetylcholinesterase (AChE) nih.govdntb.gov.uaresearchgate.net. SAC has been shown to reduce acetylcholinesterase activity in the hippocampus of diabetic rats, which correlates with an amelioration of learning and memory deficits nih.gov. This modulation of AChE activity, which is responsible for hydrolyzing acetylcholine, suggests a role for SAC in enhancing cholinergic transmission nih.govresearchgate.net. By influencing neurotransmitter systems, SAC contributes to its nootropic and neuroprotective properties.

Cardiocellular and Cardiomolecular Mechanisms of S-Allyl-L-Cysteine

S-Allyl-L-Cysteine's Role in Endothelial Function Regulation

The vascular endothelium plays a crucial role in maintaining cardiovascular health by regulating vascular tone, preventing inflammation, and inhibiting platelet aggregation mdpi.comjacc.orgscielo.org.mx. Endothelial dysfunction (ED) is a key factor in the development of cardiovascular diseases mdpi.comjacc.orgrsc.org. SAC has been shown to protect against endothelial dysfunction by enhancing the release of nitric oxide (NO) and improving endothelial nitric oxide synthase (eNOS) phosphorylation rsc.orgresearchgate.netrsc.orgmdpi.com. SAC acts as an intracellular source of hydrogen sulfide (H₂S), a gasotransmitter that, along with NO, contributes to vasodilation and antioxidant activities rsc.orgrsc.orgmdpi.com. SAC reduces reactive oxygen species (ROS) levels in endothelial cells, thereby preserving endothelial function rsc.orgrsc.orgmdpi.com.

Data Table: S-Allyl-L-Cysteine's Impact on Endothelial Function Markers

ParameterEffect of SAC Treatment
eNOS PhosphorylationEnhanced
Nitric Oxide (NO) ReleaseIncreased
Intracellular ROS LevelsReduced
H₂S ReleaseIncreased (as H₂S donor)

Note: Data summarizes SAC's effects on key markers of endothelial cell function.

Nitric Oxide (NO) Bioavailability Enhancement by S-Allyl-L-Cysteine

S-allyl-L-cysteine plays a significant role in augmenting nitric oxide (NO) bioavailability, a critical factor in regulating vascular tone, blood flow, and cellular signaling. SAC achieves this through several mechanisms:

Increased NO Production and cGMP Levels: SAC has been shown to increase intracellular levels of NO and cyclic guanosine (B1672433) monophosphate (cGMP) in various cell types, including human placenta trophoblast cells, even under non-oxidative stress conditions nih.gov.

Activation of eNOS Signaling: SAC activates the Akt/endothelial nitric oxide synthase (eNOS) signaling cascade, leading to enhanced phosphorylation of eNOS. This process directly contributes to increased NO production nih.govrsc.org.

Antioxidant Protection of NO: SAC's potent antioxidant properties help to reduce reactive oxygen species (ROS) nih.govnih.govtoukastress.jp. By scavenging ROS, SAC indirectly preserves NO, which is susceptible to degradation by these reactive molecules, thereby enhancing NO bioavailability nih.govtoukastress.jp.

Nitrosothiol Formation: SAC may also contribute to NO bioavailability by maintaining nitrosothiols, which can act as NO donors toukastress.jp.

These combined effects translate into physiological benefits, such as improved blood flow, as demonstrated in animal models where SAC administration led to NO-dependent increases in vascular perfusion toukastress.jp.

Table 1: S-Allyl-L-Cysteine's Impact on Nitric Oxide Bioavailability

MechanismEffectSupporting Evidence (Source Index)
NO and cGMP LevelsIncreases intracellular NO and cGMP levels nih.gov
eNOS PhosphorylationActivates Akt/eNOS pathway, enhances eNOS phosphorylation nih.govrsc.org
ROS ScavengingReduces ROS, indirectly preserving NO nih.govnih.govtoukastress.jp
Nitrosothiol MaintenanceMay maintain nitrosothiols that act as NO donors toukastress.jp
In Vivo Blood FlowNO-dependent increase in blood flow toukastress.jp

S-Allyl-L-Cysteine and Mitochondrial Functions in Cardiac Cells

SAC exhibits significant cardioprotective properties, largely attributed to its ability to preserve and enhance mitochondrial function, particularly under conditions of stress and injury.

Preservation of Mitochondrial Integrity: In models of ischemia/reperfusion (I/R) injury, SAC administration prevented the aggravation of cardiac function by preserving mitochondrial permeability and reducing the leakage of cardiac markers like lactate (B86563) dehydrogenase (LDH) sci-hub.senih.gov.

Counteracting Mitochondrial Dysfunction: SAC has been shown to counteract the reduction in ATP production and the diminished activity of mitochondrial complexes I and III that occur under various cellular stressors nih.gov.

Stabilization of Mitochondrial Enzymes: In models of isoproterenol-induced cardiac toxicity, SAC pretreatment helped stabilize cardiac mitochondrial enzymes, restoring their activity which is typically reduced during such insults researchgate.net.

Enhancement of Mitochondrial Membrane Potential (MMP): In cellular models subjected to oxidative and nitrosative stress, SAC has been observed to increase MMP, indicating a role in maintaining mitochondrial membrane integrity and function nih.gov.

Antioxidant Support: SAC's antioxidant capacity, potentially mediated by increasing intracellular glutathione levels and hydrogen sulfide (H₂S) production, contributes to protecting mitochondria from damage caused by ROS sci-hub.sefrontiersin.org.

Table 2: S-Allyl-L-Cysteine's Effects on Cardiac Mitochondrial Function

Parameter/ProcessCondition / StressorSAC EffectSupporting Evidence (Source Index)
Cardiac FunctionIschemia/Reperfusion (I/R)Prevents aggravation, recovers function sci-hub.senih.gov
Mitochondrial PermeabilityIschemia/Reperfusion (I/R)Preserves permeability sci-hub.senih.gov
ATP ProductionInduced by various stressorsCounteracts reduction nih.gov
Mitochondrial Complex I & III ActivityInduced by various stressorsCounteracts weakening nih.gov
Mitochondrial Enzyme ActivityIsoproterenol-induced cardiac toxicityStabilizes and increases activity researchgate.net
Mitochondrial Membrane PotentialOxidative and nitrosative stress (cellular models)Increases MMP nih.gov
Glutathione LevelsIschemia/Reperfusion (I/R)Upregulates glutathione reductase and glutathione level sci-hub.senih.gov
Cardiac Injury Markers (LDH)Ischemia/Reperfusion (I/R)Reduces leakage sci-hub.senih.gov

Other Intracellular Signaling Pathways Affected by S-Allyl-L-Cysteine

Beyond its effects on NO and mitochondria, SAC modulates a range of other crucial intracellular signaling pathways, contributing to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects.

Nrf2 Antioxidant Pathway: SAC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govaging-us.comresearchgate.netmdpi.com. Nrf2 is a master regulator of the cellular antioxidant response. SAC treatment leads to increased Nrf2 protein levels and its translocation to the nucleus, subsequently activating downstream antioxidant genes such as heme oxygenase-1 (HO-1) aging-us.comresearchgate.net. This activation is critical for protecting cells against oxidative stress, as demonstrated in models of stroke, osteoarthritis, and heat stress nih.govaging-us.comresearchgate.net.

NF-κB Inflammatory Pathway: SAC exhibits significant anti-inflammatory properties by inhibiting the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway mdpi.comselleckchem.comnih.govpreprints.org. NF-κB is a key transcription factor involved in inflammatory responses. SAC's inhibition of NF-κB activation leads to a reduction in the expression and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), IL-6, and IL-8 preprints.orgunipd.it. This anti-inflammatory action is hypothesized to involve interference with Toll-like receptors (TLRs), particularly TLR4 preprints.orgunipd.it.

Cell Proliferation and Survival Pathways: SAC influences pathways regulating cell proliferation and survival. In hepatocytes, it stimulates cell proliferation by activating the growth hormone receptor/Janus kinase 2 (JAK2)/phospholipase C (PLC) pathway, which promotes the secretion of Insulin-like Growth Factor-I (IGF-I) nih.govresearchgate.netjst.go.jp. The secreted IGF-I then activates the IGF-I receptor tyrosine kinase (RTK)/PI3K/MAPK/ERK2/mTOR signaling cascade, further driving cell proliferation nih.govresearchgate.netjst.go.jp. SAC also regulates apoptotic processes by suppressing the transcription and protein expression of caspase-3 glpbio.com.

MAPK and PKC Signaling: SAC has been shown to suppress the expression of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) in certain contexts, such as in the kidney of diabetic mice, contributing to its anti-inflammatory and renoprotective effects selleckchem.com.

Table 3: S-Allyl-L-Cysteine's Influence on Key Intracellular Signaling Pathways

PathwaySAC EffectCellular Context / OutcomeSupporting Evidence (Source Index)
Nrf2 Antioxidant Pathway Activates Nrf2, increases nuclear translocation, upregulates HO-1Enhances antioxidant defense, protects against oxidative stress and injury (stroke, osteoarthritis, heat stress) nih.govaging-us.comresearchgate.netmdpi.com
NF-κB Inflammatory Pathway Inhibits NF-κB activationReduces pro-inflammatory cytokines (IL-1β, IL-6, IL-8), exhibits anti-inflammatory effects, potentially via TLR4 interaction mdpi.comselleckchem.comnih.govpreprints.orgunipd.it
JAK2/PLC/IGF-I/RTK/PI3K/MAPK/mTOR Activates JAK2/PLC, promotes IGF-I secretion, activates RTK/PI3K/MAPK/mTORStimulates cell proliferation in hepatocytes nih.govresearchgate.netjst.go.jp
Apoptosis Regulation Suppresses caspase-3 transcription and protein expressionRegulates apoptotic signals glpbio.com
MAPK and PKC Signaling Suppresses protein expressionAnti-inflammatory and renoprotective effects in diabetic nephropathy selleckchem.com

Compound List:

S-allyl-L-cysteine (SAC)

Nitric Oxide (NO)

cGMP (cyclic guanosine monophosphate)

eNOS (endothelial nitric oxide synthase)

ROS (Reactive Oxygen Species)

Nitrosothiols

LDH (Lactate Dehydrogenase)

ATP (Adenosine Triphosphate)

MMP (Mitochondrial Membrane Potential)

Glutathione Reductase

Glutathione (GSH)

Mitochondrial Complex I

Mitochondrial Complex III

Isocitrate dehydrogenase

Succinate dehydrogenase

Malate dehydrogenase

Alpha-ketoglutarate dehydrogenase

NADH dehydrogenase

Cytochrome C oxidase

Beta-glucuronidase

Beta-N-acetyl glucosaminidase

Beta-galactosidase

Cathepsin-D

Acid phosphatase

Nrf2 (Nuclear factor erythroid 2-related factor 2)

HO-1 (Heme oxygenase-1)

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

IL-8 (Interleukin-8)

TLR4 (Toll-like receptor 4)

JAK2 (Janus kinase 2)

PLC (Phospholipase C)

IGF-I (Insulin-like Growth Factor-I)

RTK (Receptor Tyrosine Kinase)

PI3K (Phosphoinositide 3-kinase)

MAPK (Mitogen-Activated Protein Kinase)

ERK2 (Extracellular signal-regulated kinase 2)

mTOR (Mammalian target of rapamycin)

Caspase-3

TNF-α (Tumor Necrosis Factor-alpha)

PGE2 (Prostaglandin E2)

COX-2 (Cyclooxygenase-2)

PKC (Protein Kinase C)

H₂S (Hydrogen Sulfide)

GSSG (Oxidized Glutathione)

3-MST (3-mercaptopyruvate sulfurtransferase)

CSE (Cystathionine gamma-lyase)

CBS (Cystathionine beta-synthase)

MPST (3-mercaptopyruvate sulfurtransferase)

Biological Activities and Therapeutic Implications of S Allyl L Cysteine

S-Allyl-L-Cysteine in Neuroprotection and Neurological Disorders

S-allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has demonstrated significant neuroprotective properties across a range of experimental models of neurological disorders. Its therapeutic potential stems from its ability to counteract oxidative stress, inflammation, and apoptosis, which are common pathological mechanisms in neurodegeneration.

Experimental Stroke and Cerebral Ischemia/Reperfusion Injury Models

In preclinical studies using rat models of experimental stroke, S-allyl-L-cysteine has shown a remarkable capacity to mitigate brain damage. researchgate.net In a model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO), pretreatment with SAC resulted in a significant reduction in the volume of cerebral infarction. researchgate.net This protective effect was accompanied by an improvement in neurological deficits. researchgate.net The underlying mechanisms for this neuroprotection are multifaceted. SAC has been observed to combat oxidative stress, a key contributor to ischemia/reperfusion injury. researchgate.net It also suppresses neuronal loss and inhibits the expression of inducible nitric oxide synthase. researchgate.net

Further investigations have revealed that SAC's protective actions extend to modulating inflammatory responses and cellular derangement following cerebral ischemia/reperfusion injury. researchgate.net In rats subjected to this injury, there is a marked increase in inflammatory markers. researchgate.net However, pretreatment with SAC was found to reduce the levels of these inflammatory cytokines. researchgate.net Moreover, SAC treatment significantly decreased the mRNA expression levels of several marker genes associated with the injury. researchgate.net These findings collectively suggest that S-allyl-L-cysteine protects the brain from ischemia/reperfusion injury by attenuating oxidative stress and inflammatory signaling pathways. researchgate.net

The neuroprotective effects of SAC in experimental stroke are also linked to its ability to activate the nuclear factor erythroid-2-related factor 2 (Nrf2)-dependent antioxidant response. researchgate.net Studies have shown that SAC treatment increases Nrf2 protein levels and the subsequent activation of the antioxidant response element (ARE) pathway genes in primary cultured neurons and in mice. researchgate.net In in vivo models, systemic administration of SAC attenuated ischemic damage following MCAO in wild-type mice, an effect that was not observed in Nrf2 knockout mice. researchgate.net This provides strong evidence that the activation of the Nrf2 antioxidant response is a key mechanism behind SAC's neuroprotective effects against experimental stroke. researchgate.net

Additionally, S-allyl-L-cysteine has been shown to attenuate cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase (ERK). tandfonline.com It significantly scavenges endogenously or exogenously produced peroxynitrite and reduces its cytotoxicity. tandfonline.com

Experimental Model Key Findings References
Middle Cerebral Artery Occlusion (MCAO) in rats Reduced ischemic lesion volume, improved neurologic deficits, combated oxidative loads, suppressed neuronal loss. researchgate.net
Cerebral Ischemia/Reperfusion Injury (CRI) in rats Reduced levels of inflammatory cytokines, decreased mRNA expression of marker genes (TLR4, syndecan-1, CSF, aquaporin-1, OCT3, RFX1). researchgate.net
Oxygen and Glucose Deprivation (OGD) in primary neurons Provided protection against OGD-induced oxidative insults. researchgate.net
MCAO in mice Attenuated ischemic damage in wild-type mice but not in Nrf2 knockout mice. researchgate.net
Transient or global ischemic insults Decreased the size of infarction, scavenged peroxynitrite, inhibited ERK activity. tandfonline.com

S-Allyl-L-Cysteine in Alzheimer's Disease Models and Amyloid-Beta-Induced Neurotoxicity

The pathology of Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, leading to oxidative damage and neuroinflammation. nih.govresearchgate.net Research has shown that S-allyl-L-cysteine can interfere with the aggregation of Aβ. nih.govresearchgate.net In vitro studies have demonstrated that SAC dose-dependently inhibits the fibrillation of Aβ and can also destabilize preformed Aβ fibrils. nih.govresearchgate.net This suggests a potential role for SAC in preventing the formation of toxic amyloid plaques.

Furthermore, S-allyl-L-cysteine has been reported to protect neurons from Aβ-induced apoptosis, thereby preventing cognitive decline in preclinical models. nih.govresearchgate.net In a transgenic mouse model of Alzheimer's disease, SAC was found to prevent synaptic degeneration. nih.govscienceopen.com The dietary intake of SAC and related compounds has been shown to decrease the production of Aβ in the brains of mice with D-galactose-induced aging. nih.govscienceopen.com These findings highlight the anti-amyloidogenic and neuroprotective properties of S-allyl-L-cysteine. nih.govresearchgate.net

The neuroprotective effects of SAC against Aβ-induced neurotoxicity are also attributed to its ability to mitigate oxidative stress. acs.org In mice treated with d-galactose, which induces oxidative stress and Aβ formation, the intake of SAC significantly decreased reactive oxygen species and protein carbonyl levels, and restored the activities of key antioxidant enzymes such as glutathione (B108866) peroxidase, superoxide (B77818) dismutase, and catalase. acs.org

Experimental Model Key Findings References
In vitro Aβ aggregation assays Dose-dependently inhibited Aβ fibrillation and destabilized preformed Aβ fibrils. nih.govresearchgate.net
Aβ-induced neuronal apoptosis models Protected neurons from Aβ-induced apoptosis. nih.govresearchgate.net
Transgenic mouse model of Alzheimer's disease Prevented synaptic degeneration. nih.govscienceopen.com
D-galactose-induced aging in mice Decreased the production of Aβ in the brain. nih.govscienceopen.com
D-galactose-treated mice Decreased reactive oxygen species and protein carbonyl levels; restored brain antioxidant enzyme activities. acs.org

S-Allyl-L-Cysteine in Parkinson's Disease Models and Dopaminergic Neuron Protection

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.govscienceopen.com S-allyl-L-cysteine has demonstrated protective effects against dopaminergic neuron injury in a murine model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govscienceopen.comnih.gov

The neuroprotective mechanism of SAC in Parkinson's disease models is largely attributed to its antioxidant properties. researchgate.net In a mouse model using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, pretreatment with SAC significantly attenuated the MPP+-induced loss of striatal dopamine (B1211576) levels. researchgate.net This protective effect was associated with a complete blockage of lipid peroxidation and a reduction in superoxide radical production. researchgate.net Furthermore, behavioral analyses showed that SAC improved the impairment of locomotion induced by MPP+. researchgate.net These findings suggest that S-allyl-L-cysteine attenuates MPP+-induced neurotoxicity in the striatum, at least in part, through its antioxidant effects against oxidative stress. researchgate.net

Experimental Model Key Findings References
MPTP-induced murine model of Parkinson's disease Exerted neuroprotective effects against dopaminergic neuron injury. nih.govscienceopen.comnih.gov
MPP+-induced parkinsonism in mice Attenuated the loss of striatal dopamine levels, blocked lipid peroxidation, reduced superoxide radical production, improved locomotion. researchgate.net

S-Allyl-L-Cysteine and General Neuronal Survival and Neurogenesis

Beyond its protective effects in specific disease models, S-allyl-L-cysteine has been shown to promote general neuronal survival. nih.govscienceopen.com In cultures of dissociated rat hippocampal neurons, SAC and other organosulfur compounds found in aged garlic extract have been shown to promote neuronal survival. nih.govscienceopen.com

The potential of S-allyl-L-cysteine to influence neurogenesis, the process of generating new neurons, has also been explored. While direct and extensive research on SAC and neurogenesis is still emerging, its known neuroprotective and anti-inflammatory properties create a favorable environment for neuronal regeneration and survival.

Experimental Model Key Findings References
Dissociated rat hippocampal neuron cultures Promoted neuronal survival. nih.govscienceopen.com

S-Allyl-L-Cysteine in Optic Neuropathy and Retinal Pigment Epithelium Protection

The protective effects of S-allyl-L-cysteine extend to the visual system, particularly in the context of oxidative stress-induced damage to the retinal pigment epithelium (RPE), which is implicated in diseases like age-related macular degeneration (AMD). nih.goveuropeanreview.org In a study using human ARPE-19 cells, pretreatment with SAC was found to dramatically enhance cell proliferation and mitigate apoptosis induced by hydroquinone (B1673460), an oxidative stressor. nih.goveuropeanreview.org SAC also significantly suppressed the generation of reactive oxygen species (ROS) induced by hydroquinone. nih.goveuropeanreview.org

The mechanism underlying this protection involves the modulation of the cellular response to oxidative stress. nih.goveuropeanreview.org While hydroquinone stimulation led to an increased expression of the antioxidant factor Nrf2 and its downstream genes, pretreatment with SAC suppressed this enhanced expression. nih.goveuropeanreview.org This suggests that SAC protects RPE cells from apoptosis primarily by repressing the oxidative stress triggered by hydroquinone. nih.goveuropeanreview.org

Further studies have shown that SAC exerts a dose-dependent neuroprotective effect on RPE cells against oxidative stress induced by hydrogen peroxide. nih.gov This protection is associated with the downregulation of the angiogenesis factor PKM2 and the inflammatory biomarker MCP-1. nih.gov In a rat model of high intraocular pressure-induced retinal ischemia, post-administration of SAC counteracted the ischemic-associated reduction of electroretinogram b-wave amplitude and the reduction of fluorogold-labeled retinal ganglion cells. nih.gov These findings support the notion that S-allyl-L-cysteine can protect against retinal ischemia through its anti-oxidative, anti-angiogenic, anti-inflammatory, and neuroprotective properties. nih.gov

Experimental Model Key Findings References
Hydroquinone-treated human ARPE-19 cells Enhanced cell proliferation, mitigated apoptosis, suppressed ROS generation, downregulated Nrf2 and downstream antioxidant genes. nih.goveuropeanreview.org
Hydrogen peroxide-induced oxidative stress in RPE cells Demonstrated a dose-dependent neuroprotective effect, downregulated PKM2 and MCP-1. nih.gov
High intraocular pressure-induced retinal ischemia in rats Counteracted the reduction of ERG b-wave amplitude and retinal ganglion cell loss. nih.gov

S-Allyl-L-Cysteine in Cardiovascular Health and Disease

S-allyl-L-cysteine has been investigated for its potential benefits in cardiovascular health, with preclinical and some small clinical studies suggesting a role in mitigating risk factors for cardiovascular disease. caringsunshine.com Its beneficial effects are thought to be mediated through its antioxidant, anti-inflammatory, and lipid-lowering properties. caringsunshine.com

Research has indicated that SAC can reduce oxidative stress and inhibit the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. caringsunshine.com In animal studies, supplementation with SAC has been shown to reduce blood pressure and improve endothelial function. caringsunshine.com While some small randomized controlled trials in humans using aged garlic extract (which contains SAC) have suggested a potential to lower blood pressure, improve arterial stiffness, and modestly reduce cholesterol levels, it is difficult to attribute these effects solely to S-allyl-L-cysteine. caringsunshine.com

In a rat model of acute myocardial infarction, S-allyl-L-cysteine demonstrated cardioprotective effects. physiology.org Pretreatment with SAC significantly lowered mortality and reduced the size of the infarct. physiology.org This cardioprotection is hypothesized to be mediated through a hydrogen sulfide-related pathway. physiology.org

Furthermore, dietary consumption of S-allyl-L-cysteine has been shown to improve blood flow recovery and prevent ischemic injury by inducing neovasculogenesis in experimental models. nih.gov The molecular mechanisms for this include the activation of Akt/endothelial nitric oxide synthase signaling cascades. nih.gov

Area of Investigation Key Findings References
General Cardiovascular Health May exert beneficial effects through antioxidant, anti-inflammatory, and lipid-lowering properties; can reduce oxidative stress and inhibit LDL oxidation. caringsunshine.com
Blood Pressure and Endothelial Function Animal studies have demonstrated a reduction in blood pressure and improvement in endothelial function. caringsunshine.com
Acute Myocardial Infarction (Rat Model) Significantly lowered mortality and reduced infarct size, potentially via a hydrogen sulfide-mediated pathway. physiology.org
Ischemic Injury and Neovasculogenesis Improves blood flow recovery and prevents ischemic injury by inducing neovasculogenesis. nih.gov

S-Allyl-L-Cysteine as an Anticancer Agent

S-allyl-L-cysteine has demonstrated notable anti-cancer properties in the context of hepatocellular carcinoma (HCC). In vitro studies have shown that SAC can suppress the proliferation of HCC cells in a time- and dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) of SAC for MHCC97L cells was found to be approximately 33 mM at 72 hours and 22 mM at 96 hours. Beyond inhibiting proliferation, SAC also hinders the migration and invasion of HCC cells. This is associated with an upregulation of E-cadherin and a downregulation of VEGF, two key regulators of cancer metastasis.

Furthermore, SAC has been shown to induce both apoptosis and necrosis in HCC cells. The apoptotic pathway is activated through the suppression of anti-apoptotic proteins Bcl-xL and Bcl-2, and the activation of caspases-3 and -9. Additionally, SAC can cause S-phase arrest in the cell cycle of HCC cells, which is accompanied by the downregulation of cdc25c, cdc2, and cyclin B1. In vivo studies using an orthotopic xenograft liver tumor model have confirmed that SAC, both alone and in combination with cisplatin, can inhibit the progression and metastasis of HCC tumors.

In the field of ovarian cancer research, S-allyl-L-cysteine has been identified as a compound with significant therapeutic potential. Studies on the human epithelial ovarian cancer cell line A2780 have shown that SAC inhibits cell proliferation in a dose- and time-dependent manner. acs.org The IC₅₀ value was approximately 25 mmol/L at 48 hours and less than 6.25 mmol/L at 96 hours. acs.org SAC also dose-dependently inhibits the formation of colonies of A2780 cells. acs.org

The anticancer effects of SAC in ovarian cancer cells are mediated through the induction of apoptosis and cell cycle arrest at the G1/S phase. acs.org This is accompanied by a decrease in the expression of pro-caspase-3, Parp-1, and Bcl-2, and an increase in the expression of active caspase-3 and Bax. acs.org SAC also significantly reduces the migration and invasion of A2780 cells. acs.org This is associated with a marked decrease in the protein expression of Wnt5a, p-AKT, and c-Jun, which are key proteins involved in proliferation and metastasis. acs.org Further research has indicated that the epigenetic mechanism of SAC in ovarian cancer may involve the suppression of DNA methylation through the downregulation of DNMT1, leading to the re-expression of silenced tumor suppressor genes. researchgate.net

Table 4: Anticancer Effects of S-Allyl-L-Cysteine in Ovarian Cancer Cells (A2780)

Effect Observations Associated Molecular Changes
Inhibition of Proliferation Dose- and time-dependent. IC₅₀ of ~25 mmol/L at 48h and <6.25 mmol/L at 96h. acs.org -
Induction of Apoptosis Confirmed by Hoechst 33258 and Annexin V/PI staining. acs.org Decreased pro-caspase-3, Parp-1, Bcl-2; Increased active caspase-3, Bax. acs.org
Cell Cycle Arrest G1/S phase arrest. acs.org Downregulation of DNMT1, re-expression of CDKN1A. researchgate.net
Inhibition of Migration and Invasion Significant reduction in cell migration and invasion. acs.org Decreased expression of Wnt5a, p-AKT, and c-Jun. acs.org

S-Allyl-L-Cysteine in Bladder Cancer Research

S-allyl-L-cysteine (SAC), a prominent organosulfur compound found in aged garlic extract, has demonstrated notable anticancer properties in studies involving human bladder cancer cells. nih.govnih.gov Research has shown that SAC can significantly inhibit the proliferation and colony formation of various bladder cancer cell lines, including HTB5, HTB9, JON, UMUC14, T24, and even cisplatin-resistant T24R2 cells, in a dose-dependent manner. nih.govspandidos-publications.com

The mechanisms underlying these anticancer effects involve the induction of apoptosis and cell cycle arrest. nih.govspandidos-publications.com Treatment with SAC has been observed to enhance apoptosis and promote cell cycle arrest in the S phase. nih.govspandidos-publications.com This is accompanied by an increased expression of apoptosis-related proteins such as caspases, poly (ADP-ribose) polymerase (PARP), and cytochrome c. nih.govresearchgate.net Furthermore, SAC has been found to suppress the phosphorylation of AKT, a key protein in cell survival pathways, and downregulate cyclins B1, D1, and E1, which are crucial for cell cycle progression. nih.gov These findings suggest that SAC's anticancer activity in bladder cancer is at least partially mediated through the disruption of cell survival signals and the activation of apoptotic pathways, positioning it as a potential therapeutic agent for bladder cancer. nih.govspandidos-publications.com

Table 1: Effects of S-Allyl-L-Cysteine on Bladder Cancer Cells

Cell Line Effect Mechanism
HTB5, HTB9, JON, UMUC14, T24, T24R2 Inhibition of proliferation and colony formation Induction of apoptosis, S phase cell cycle arrest
Bladder cancer cells Increased expression of caspases, PARP, cytochrome c Activation of apoptotic pathways
Bladder cancer cells Downregulation of cyclin B1, D1, E1; Suppression of AKT phosphorylation Disruption of cell cycle and survival signaling

S-Allyl-L-Cysteine in Leukemia Research

In the context of leukemia, S-allyl-L-cysteine has been investigated for its potential to induce cytotoxic effects in human leukemia cell lines. Studies have focused on its impact on apoptosis and autophagy in acute promyelocytic leukemia (HL-60) and chronic myeloid leukemia (K562) cells. aksaray.edu.tr

Research has indicated that SAC can induce a cytotoxic effect on both HL-60 and K562 cell lines. aksaray.edu.tr In HL-60 cells, SAC treatment has been associated with an increase in the expression of Bax, a pro-apoptotic protein, and caspase 3, a key executioner of apoptosis. This suggests that SAC may trigger apoptosis in these cells. aksaray.edu.tr In K562 cells, SAC has been shown to cause a significant decrease in the expression levels of mTOR, AKT, and PI3K, proteins that form a critical signaling pathway for cell growth and survival. aksaray.edu.tr The downregulation of the PI3K/AKT/mTOR pathway is a known mechanism for inducing autophagy. Therefore, it is suggested that SAC may induce autophagy in K562 cells. aksaray.edu.tr These findings highlight the potential of SAC as an agent that can induce cell death in leukemia cells through distinct mechanisms. aksaray.edu.tr

Table 2: Effects of S-Allyl-L-Cysteine on Leukemia Cell Lines

Cell Line Effect Mechanism
HL-60 (Acute Promyelocytic Leukemia) Cytotoxicity, Induction of apoptosis Increased expression of Bax and caspase 3
K562 (Chronic Myeloid Leukemia) Cytotoxicity, Induction of autophagy Decreased expression of mTOR, AKT, and PI3K

S-Allyl-L-Cysteine in Other Cancer Models (e.g., Prostate, Breast, Oral, Lung, Neuroblastoma)

The anticancer potential of S-allyl-L-cysteine extends to a variety of other cancer models, where it has been shown to inhibit tumor growth and progression through diverse mechanisms.

Prostate Cancer: In androgen-independent prostate cancer models, SAC has been found to suppress tumor growth. nih.govresearchgate.net This effect is correlated with a reduction in serum prostate-specific antigen (PSA) levels and the proliferation rate of xenografts. nih.govresearchgate.net Mechanistically, SAC treatment leads to an increased apoptotic rate, a decrease in the anti-apoptotic protein Bcl-2, and an increase in cleaved caspase-3. nih.govresearchgate.net Furthermore, it has been shown to inhibit invasion by restoring the expression of E-cadherin and gamma-catenin. nih.govresearchgate.net

Breast Cancer: In breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231, SAC has demonstrated antiproliferative potential. dntb.gov.uanih.gov It can induce late-stage apoptosis and decrease cell viability in a concentration and time-dependent manner. nih.gov Interestingly, SAC also influences the expression of enzymes involved in hydrogen sulfide (B99878) (H2S) metabolism, such as 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), cystathionine (B15957) γ-lyase (CTH), and cystathionine β-synthase (CBS), suggesting a complex mechanism of action in breast cancer cells. nih.gov

Oral Cancer: In a mouse xenograft model of oral cancer, SAC has been shown to dose-dependently inhibit tumor growth and progression. nih.govcambridge.org Its chemopreventive effect is associated with the suppression of carcinogenesis factors like N-methylpurine DNA glycosylase and osteopontin. nih.gov SAC also significantly suppresses the phosphorylation of Akt, mTOR, and extracellular signal-regulated kinase 1/2 (ERK1/2) in tumor tissues. cambridge.org Furthermore, it inhibits the expression of cyclo-oxygenase-2 (COX-2) and NF-κB p65 (RelA). cambridge.org

Lung Cancer: In human non-small-cell lung carcinoma (NSCLC) models, SAC has been found to inhibit the proliferation of cancer cells both in vitro and in vivo. acs.orgnih.gov This inhibitory effect is linked to the suppression of the mTOR and NF-κB signaling pathways. acs.orgnih.gov In other lung cancer cell lines (HCC827 and NCI-H1975), SAC induces cytotoxic effects by increasing oxidative damage to lipids, augmenting apoptosis, and decreasing the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa B (NF-κB). nih.gov

Neuroblastoma: In human neuroblastoma cancer cells (SJ-N-KP and IMR5), SAC has been shown to induce apoptosis. nih.govspandidos-publications.com The mechanism of action appears to involve the mitochondria, as SAC treatment leads to a marked increase in mitochondrial membrane depolarization, suggesting that it targets the mitochondria to trigger cell death. nih.govspandidos-publications.com

Table 3: Overview of S-Allyl-L-Cysteine's Effects in Various Cancer Models

Cancer Type Cell Lines/Model Key Findings
Prostate Cancer CWR22R (xenograft) Suppressed tumor growth, reduced serum PSA, induced apoptosis, inhibited invasion. nih.govresearchgate.net
Breast Cancer MCF-7, MDA-MB-231 Antiproliferative effects, induced late apoptosis, modulated H2S-synthesizing enzymes. nih.govnih.gov
Oral Cancer CAL-27 (xenograft) Inhibited tumor growth, suppressed carcinogenesis factors (OPN), inhibited Akt/mTOR and NF-κB pathways. nih.govcambridge.org
Lung Cancer A-549, HCC827, NCI-H1975 Inhibited proliferation, suppressed mTOR and NF-κB signaling, induced oxidative damage and apoptosis. acs.orgnih.govnih.gov
Neuroblastoma SJ-N-KP, IMR5 Induced apoptosis via mitochondrial membrane depolarization. nih.govspandidos-publications.com

S-Allyl-L-Cysteine in Metabolic Disorders and Diabetes

S-Allyl-L-Cysteine's Influence on Hyperglycemia and Insulin (B600854) Resistance

S-allyl-L-cysteine has been investigated for its beneficial effects on metabolic disorders, particularly its role in managing hyperglycemia and insulin resistance. juniperpublishers.comresearchgate.net Studies have shown that SAC can improve glucose and lipid metabolism. juniperpublishers.comnih.gov

In animal models of diabetes, SAC administration has been shown to reverse the negative effects of the condition. juniperpublishers.com One of the proposed mechanisms for its anti-hyperglycemic effect is the potentiation of insulin discharge from the β-cells of the islets of Langerhans. juniperpublishers.com Research on alloxon-induced diabetic rats demonstrated that SAC treatment led to a significant reduction in blood glucose levels and a concurrent improvement in serum insulin levels, suggesting it may act as an insulin secretagogue. biomedres.us By improving insulin secretion, SAC can help to normalize blood glucose levels. juniperpublishers.combiomedres.us

Hypolipidemic Effects of S-Allyl-L-Cysteine

Hyperlipidemia is a common complication of diabetes, and SAC has demonstrated potential as a hypolipidemic agent. juniperpublishers.com Treatment with SAC has been shown to normalize elevated levels of low-density lipoprotein (LDL), triglycerides (TG), very-low-density lipoprotein (VLDL) cholesterol, and total serum cholesterol, while also addressing decreased high-density lipoprotein (HDL) cholesterol. juniperpublishers.com

The hypolipidemic activity of SAC may be linked to its ability to increase insulin secretion, which in turn can lead to a decrease in the synthesis of fatty acids and cholesterol. juniperpublishers.com In diabetic rats, SAC administration resulted in a decrease in liver triglycerides, phospholipids, cholesterol, and free fatty acids. juniperpublishers.com This suggests that SAC may improve the consent and decrease the fabrication of the main transporters involved in the endogenous production of triglycerides and cholesterol. juniperpublishers.com Both aged garlic extract and its active constituent, SAC, have been effective in reducing hyperlipidemia and oxidative stress in animal models. nih.gov

Table 4: Effects of S-Allyl-L-Cysteine on Markers of Hyperglycemia and Hyperlipidemia

Parameter Effect of SAC Treatment
Blood Glucose Significant reduction biomedres.us
Serum Insulin Significant improvement biomedres.us
LDL, Triglycerides, VLDL, Total Cholesterol Normalization of elevated levels juniperpublishers.com
HDL Cholesterol Addresses decreased levels juniperpublishers.com
Liver Triglycerides, Phospholipids, Cholesterol, Free Fatty Acids Decrease in levels juniperpublishers.com

S-Allyl-L-Cysteine and Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes, and research suggests that S-allyl-L-cysteine may have a protective role. repec.orgnih.gov In studies using streptozotocin-nicotinamide-induced diabetic rats, SAC treatment has been shown to attenuate diabetic nephropathy by targeting oxidative stress and inflammation. nih.gov

Administration of SAC to diabetic rats resulted in significantly decreased levels of blood glucose, glycated hemoglobin, creatinine (B1669602), and albumin. nih.gov Furthermore, SAC treatment improved the antioxidant defense mechanism in the kidneys, as confirmed by the upregulation of antioxidant gene expression. nih.gov Histological observations also indicated that SAC treatment can notably reverse renal damage and protect the kidneys from hyperglycemia-mediated oxidative damage. nih.gov Combination therapy of SAC with taurine (B1682933) has also been shown to modulate oxidative stress markers in the kidneys of diabetic rats and prevent oxidative damage. repec.orgemerald.com SAC has also been found to protect against diabetic nephropathy through the regulation of the MEK1/2-ERK1/2-RSK2 signaling pathway. nih.gov

Table 5: Protective Effects of S-Allyl-L-Cysteine in Diabetic Nephropathy

Parameter Effect of SAC Treatment
Blood Glucose, Glycated Hemoglobin, Creatinine, Albumin Significant decrease in levels nih.gov
Kidney Antioxidant Defense Upregulation of antioxidant gene expression nih.gov
Renal Histopathology Reversal of renal damage nih.gov
Oxidative Stress Markers (in combination with Taurine) Modulation and prevention of oxidative damage repec.orgemerald.com
MEK1/2-ERK1/2-RSK2 Signaling Pathway Regulation of the pathway nih.gov

S-Allyl-L-Cysteine in Hepatoprotection and Liver Injury Models

S-allyl-L-cysteine (SAC), a prominent organosulfur compound derived from garlic, has demonstrated significant hepatoprotective effects in various experimental models of liver injury. Its protective mechanisms are multifaceted, primarily involving the mitigation of oxidative stress, modulation of metabolic enzymes, and inhibition of apoptotic pathways.

In models of chemical-induced liver damage, such as those using carbon tetrachloride (CCl4) or acetaminophen, SAC has been shown to be effective. nih.govscirp.orgmdpi.com CCl4 toxicity is initiated by its metabolic activation by cytochrome P450 2E1 (CYP2E1) to form highly reactive free radicals, which trigger lipid peroxidation and subsequent cell damage. scirp.org Studies have revealed that SAC can alleviate CCl4-induced liver damage by reducing hepatic steatosis and decreasing the expression of CYP2E1. scirp.org Similarly, S-allylmercaptocysteine (SAMC), a related compound, protects against acetaminophen-induced liver injury by inhibiting CYP2E1 activity and suppressing the subsequent increase in hepatic lipid peroxidation. nih.gov This antioxidant activity helps maintain levels of endogenous antioxidants like reduced glutathione (GSH) and coenzyme Q9. nih.gov

Alcohol-induced liver injury, characterized by significant hepatocyte apoptosis, is another area where SAC shows therapeutic potential. nih.govnih.gov In cellular models using rat liver cells (BRL-3A), ethanol (B145695) treatment was found to induce apoptosis, generate reactive oxygen species (ROS), and activate the caspase-3-dependent apoptosis pathway. nih.govnih.gov Pre-treatment with SAC was shown to rescue hepatocytes from this alcohol-induced injury. nih.govnih.gov The protective mechanism involves the abatement of ROS generation, the suppression of the pro-apoptotic protein Bax, the increase of the anti-apoptotic protein Bcl-2, and the prevention of mitochondrial Cytochrome C release, thereby inhibiting the activation of caspase 3. nih.gov

Furthermore, research in non-alcoholic fatty liver disease (NAFLD) models indicates that related garlic-derived compounds like SAMC can attenuate liver injury, fat accumulation, and collagen formation. nih.gov The mechanism in NAFLD involves reducing lipogenesis, diminishing oxidative stress, and mitigating inflammation by reducing pro-inflammatory mediators. nih.gov

The table below summarizes the key findings from various liver injury models.

Liver Injury Model Inducing Agent Key Protective Mechanisms of SAC/Related Compounds Observed Effects
Chemical-Induced InjuryCarbon Tetrachloride (CCl4)Reduction of CYP2E1 expression, antioxidant effects. scirp.orgAlleviation of liver damage, decreased hepatic steatosis. scirp.org
Chemical-Induced InjuryAcetaminophen (APAP)Inhibition of CYP2E1 activity, suppression of lipid peroxidation, maintenance of glutathione levels. nih.govSignificant suppression of plasma alanine (B10760859) aminotransferase (ALT) activity. nih.gov
Alcohol-Related Liver DiseaseEthanolAbatement of Reactive Oxygen Species (ROS), modulation of apoptotic proteins (Bax/Bcl-2), inhibition of caspase-3 activation. nih.govnih.govRescue of hepatocytes from ethanol-induced apoptosis. nih.govnih.gov
Non-Alcoholic Fatty Liver Disease (NAFLD)High-fat dietReduction of lipogenesis, diminution of oxidative stress, mitigation of inflammation. nih.govAttenuation of liver injury, fat accumulation, and fibrosis. nih.gov

S-Allyl-L-Cysteine and Inflammatory Conditions Beyond Specific Diseases

Osteoarthritis (OA) is a degenerative joint disease where progressive cartilage damage is a key feature. nih.gov Oxidative stress plays a significant role in the pathology of OA, leading to the increased production of ROS in chondrocytes, the cells responsible for cartilage maintenance. bcsrj.comresearchgate.net This oxidative stress triggers inflammatory pathways, impairs cartilage synthesis, and can lead to chondrocyte apoptosis. bcsrj.com S-allyl-L-cysteine has emerged as a protective agent for chondrocytes in the context of OA.

Research on human OA chondrocytes has shown that SAC can inhibit inflammation and protect these cells from damage. nih.govcdnsciencepub.com SAC has been found to inhibit key inflammatory signaling molecules and pathways. cdnsciencepub.com Specifically, it can inhibit the activation of c-Jun N-terminal kinase (JNK) and downregulate the expression of receptors involved in inflammation, such as the Receptor for Advanced Glycation End-products (RAGE) and Toll-like receptor 4 (TLR4). cdnsciencepub.com

Moreover, SAC effectively counters oxidative stress in chondrocytes by reducing ROS levels and inhibiting the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs). nih.gov It also boosts the cellular antioxidant defense by inducing the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. cdnsciencepub.comnih.gov The activation of the Nrf2 signaling pathway by SAC helps to ameliorate OA pathology. nih.gov In animal models of OA, SAC treatment has been observed to reduce cartilage erosion and synovial thickening. nih.gov

SAC also modulates the balance of enzymes responsible for the breakdown and synthesis of the extracellular matrix (ECM) in cartilage. It has been shown to inhibit inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are known to promote cartilage degradation. nih.gov A related compound, S-allylmercaptocysteine (SAMC), has been shown to alter the ratio of matrix metalloproteinases (MMPs) to their inhibitors (TIMP-1), leading to reduced degradation of type II collagen, the main structural protein in cartilage. nih.gov By suppressing these inflammatory and degradative processes, SAC helps to preserve the integrity of the cartilage matrix and protect chondrocytes from apoptosis and senescence. nih.gov

The following table summarizes the protective effects of SAC on chondrocytes in osteoarthritis models.

Effect of SAC Mechanism of Action Outcome in Osteoarthritis Models
Anti-inflammatoryInhibition of JNK, RAGE, TLR4, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.govcdnsciencepub.comReduced chondrocyte inflammation. cdnsciencepub.com
AntioxidantReduction of ROS, AGEs, and ALEs; Induction of the Nrf2 signaling pathway. nih.govcdnsciencepub.comnih.govProtection against oxidative stress-induced damage. bcsrj.com
Matrix PreservationAlteration of MMP/TIMP-1 ratio, reduced type II collagen degradation. nih.govAttenuation of cartilage degradation. nih.gov
Chondrocyte ProtectionInhibition of apoptosis and senescence. nih.govImproved chondrocyte viability and function. bcsrj.comnih.gov

Sepsis is a life-threatening condition caused by a dysregulated host response to infection, leading to a systemic inflammatory response, oxidative stress, and organ dysfunction. nih.govaksaray.edu.tr Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is commonly used to induce sepsis models in research. trdizin.gov.trdergipark.org.tr S-allyl-L-cysteine has demonstrated protective effects in these models by targeting the underlying oxidative and inflammatory cascades. dergipark.org.tr

The anti-inflammatory and antioxidant properties of SAC are central to its protective role in sepsis. nih.govresearchgate.net In animal models of LPS-induced sepsis, SAC administration has been shown to mitigate organ damage, particularly in the liver, lungs, and kidneys. nih.govnih.gov It achieves this by lowering serum levels of inflammatory markers like high-sensitivity C-reactive protein (hsCRP) and enzymes indicative of liver damage such as ALT and AST. nih.gov

Mechanistically, SAC helps to restore the balance of oxidative stress markers. nih.gov It reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. aksaray.edu.tr Furthermore, SAC has been found to downregulate the expression of key inflammatory mediators, including nuclear factor-kappaB (NF-κB), TNF-α, IL-1β, and IL-6. nih.govaksaray.edu.tr By inhibiting the NF-κB pathway, SAC can suppress the widespread inflammatory response that characterizes sepsis. dergipark.org.tr In addition to its anti-inflammatory and antioxidant effects, SAC also exhibits anti-apoptotic properties, reducing DNA fragmentation in tissues like the liver during sepsis. nih.gov

Organ System Key Findings in LPS-Induced Sepsis Models Underlying Mechanisms of SAC
LiverDecreased serum levels of ALT, AST, and ALP; Reduced DNA fragmentation. nih.govAmelioration of LPS-induced liver damage indicators. nih.gov
LungsDecreased myeloperoxidase (MPO) activity and nitric oxide (NO) levels. nih.govSuppression of inflammatory cell infiltration and NO discharge. nih.gov
KidneysLowered serum creatinine and blood urea (B33335) nitrogen (BUN); Reduced tubular injury. nih.govMitigation of renal oxidative stress, inflammation, and apoptosis. nih.gov
SystemicReduced serum levels of hsCRP, TNF-α, IL-1β, IL-6, and NF-κB. nih.govnih.govaksaray.edu.trPotent antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govdergipark.org.tr

S-Allyl-L-Cysteine in Other Physiological Contexts

Emerging research suggests that oxidative stress is a significant factor in the pathophysiology of depression. nih.govconsensus.appnih.gov This has led to the investigation of antioxidants like S-allyl-L-cysteine for their potential antidepressant-like effects. nih.gov Preclinical studies have provided evidence supporting this role for SAC. nih.govconsensus.app

In studies using the Porsolt forced swim test (FST) in mice, a common model for evaluating antidepressant activity, administration of SAC was found to reduce immobility time. nih.govresearchgate.net This effect suggests an antidepressant-like response and was not associated with changes in general locomotor activity, indicating a specific effect rather than general stimulation. nih.gov

The antidepressant-like action of SAC is closely linked to its antioxidant properties within the brain. nih.govnih.gov The compound has been shown to decrease oxidative stress markers, particularly lipid peroxidation, in the hippocampus, a brain region critically involved in mood regulation. nih.govresearchgate.net Furthermore, SAC administration was associated with a modulation of antioxidant enzyme activity, such as manganese-superoxide dismutase (Mn-SOD), in the hippocampus. nih.gov These findings suggest that SAC exerts its antidepressant-like effects, at least in part, by protecting the brain, and specifically the hippocampus, from oxidative damage. nih.govconsensus.app

Experimental Model Behavioral Outcome Neurobiological Findings
Porsolt Forced Swim Test (Mice)Attenuated immobility scores (44% reduction at 120 mg/kg). nih.govnih.govDecreased lipid peroxidation in the hippocampus. nih.gov
Spontaneous Locomotor Activity TestNo significant change in locomotor activity. nih.govReduced manganese-superoxide dismutase (Mn-SOD) activity in the hippocampus. nih.gov

Recent studies have begun to explore the potential benefits of S-allyl-L-cysteine on sleep. One of the proposed mechanisms is its ability to regulate the autonomic nervous system, which may in turn improve sleep quality. ffhdj.com

In this subgroup, scores for "Initiation and maintenance of sleep" and "Sleepiness on rising" significantly increased compared to the placebo group. ffhdj.com Furthermore, participants in the SAC group showed a decrease in total scores on the Pittsburgh Sleep Quality Index (PSQI-J), specifically in the areas of subjective sleep quality and sleep latency. ffhdj.comffhdj.com When asked about the difficulty of falling asleep, a higher number of participants in the SAC group reported "none or very little" difficulty after the intervention. ffhdj.com These findings suggest that SAC-enriched garlic extract may help to alleviate difficulties associated with both falling asleep and staying asleep. ffhdj.com

Sleep Assessment Tool Parameter Measured Effect Observed in SAC Group (Subgroup Analysis)
Oguri-Shirakawa-Azumi sleep inventory (OSA-MA)Initiation and maintenance of sleepSignificant increase. ffhdj.com
Oguri-Shirakawa-Azumi sleep inventory (OSA-MA)Sleepiness on risingSignificant increase. ffhdj.com
Pittsburgh Sleep Quality Index (PSQI-J)Total score, subjective sleep quality, sleep latencySignificant decrease. ffhdj.comffhdj.com
St. Mary's Hospital sleep questionnaire (SMH)Difficulty in falling asleepMore participants reported "none or very little" difficulty. ffhdj.com

Immunomodulatory Properties

S-allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has demonstrated significant immunomodulatory and anti-inflammatory activities. caringsunshine.comresearchgate.net These properties are attributed to its ability to influence various components of the immune system, including immune cells and the production of signaling molecules known as cytokines. caringsunshine.comnih.gov

Research indicates that SAC can modulate the activity of immune cells. caringsunshine.com Preclinical studies have shown that it can enhance the function of macrophages, which are crucial for engulfing pathogens and cellular debris. caringsunshine.com Furthermore, SAC has been observed to promote the proliferation of lymphocytes, a type of white blood cell that is fundamental to the adaptive immune response. caringsunshine.com In a study on a mouse model of endometriosis, SAC treatment led to alterations in splenic CD4+ and CD8+ T cell subsets, highlighting its influence on T-cell populations. nih.gov

A key aspect of SAC's immunomodulatory effect is its ability to regulate cytokine production. dergipark.org.trnih.gov It has been shown to suppress the release of pro-inflammatory cytokines. dergipark.org.trnih.gov In various experimental models, SAC has effectively reduced the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). researchgate.netnih.gov This anti-inflammatory action is partly achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a protein complex that plays a pivotal role in regulating the immune response to infection and inflammation. researchgate.netdergipark.org.tr By blocking NF-κB activation, SAC helps to control the inflammatory cascade. dergipark.org.tr

The antioxidant properties of SAC also contribute indirectly to its immunomodulatory effects by mitigating oxidative stress, which can otherwise impair immune function. caringsunshine.com While preliminary evidence is promising, much of the research is based on preclinical studies, and more extensive clinical trials in humans are needed to definitively establish the direct impact of SAC on the human immune system. caringsunshine.com

Table 1: Summary of Research Findings on the Immunomodulatory Properties of S-Allyl-L-Cysteine

Study Focus Model/System Used Key Findings Reference(s)
General Immunomodulation Animal and in vitro studies Enhanced macrophage activity, increased IL-2 production, promoted lymphocyte proliferation. caringsunshine.com
T-Cell Regulation Mouse model of endometriosis Altered splenic CD4+ and CD8+ T cell subsets. nih.gov
Anti-inflammatory Cytokines Various experimental models Suppressed the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.netdergipark.org.trnih.gov
NF-κB Inhibition Cellular models Blocked the activation of NF-κB. researchgate.netdergipark.org.tr
Neuroinflammation Rat model of streptozotocin-induced diabetes Ameliorated cognitive deficits by suppressing neuroinflammation. nih.govspandidos-publications.com

Anti-Aging Effects

S-allyl-L-cysteine exhibits notable anti-aging properties, primarily through its potent antioxidant and cellular protective mechanisms. etprotein.comnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to the aging process and age-related diseases. ejmoams.com SAC effectively mitigates oxidative damage, which is implicated in aging and a variety of degenerative conditions. nih.govlifebio-ingredients.com

One of the key anti-aging mechanisms of SAC is its ability to scavenge a wide range of free radicals, including superoxide anion, hydrogen peroxide, hydroxyl radical, and peroxynitrite anion. nih.gov By neutralizing these harmful molecules, SAC protects cells from oxidative damage. nih.govejmoams.com This antioxidant activity helps to slow down the aging process and may prevent the onset of age-related diseases. etprotein.com

Research has also shown that SAC can influence cellular senescence, a process where cells lose their ability to divide. In a study on naturally aged mice, SAC supplementation significantly reduced the levels of senescence-associated β-galactosidase (SA-βgal), a key biomarker of cellular senescence. nih.govreddit.com This suggests that SAC can help to delay the aging process at a cellular level.

Studies in the model organism Caenorhabditis elegans have shown that SAC can extend lifespan and improve "healthspan" by increasing resistance to oxidative and heat stress. ufu.brnih.gov While SAC did not affect the maximum lifespan in one study, it did significantly increase the mean lifespan and retard the age-related decline in motility. ufu.brnih.gov These findings suggest that SAC can promote longevity and healthy aging. ufu.br

Table 2: Summary of Research Findings on the Anti-Aging Effects of S-Allyl-L-Cysteine

Study Focus Model/System Used Key Findings Reference(s)
Cellular Senescence Naturally aged C57BL/6J male mice Significantly reduced liver senescence-associated β-galactosidase (SA-βgal). nih.govreddit.com
Mitochondrial Dynamics Naturally aged C57BL/6J male mice and C. elegans Improved mitochondrial function by elevating SIRT1 and PGC-1α; maintained linear mitochondrial morphology. nih.govreddit.com
Lifespan and Healthspan Caenorhabditis elegans Increased mean lifespan and resistance to oxidative and heat stress; retarded age-related decline in motility. ufu.brnih.gov
Oxidative Stress Reduction Various in vitro and in vivo models Scavenged multiple reactive oxygen species (ROS) and reduced oxidative damage. etprotein.comnih.gov
Neuroprotection in Aging D-galactose-induced aging in mice Decreased the production of amyloid-β peptide in the brain. spandidos-publications.comnih.gov

Analytical Methodologies and Pharmacological Studies of S Allyl L Cysteine

Bioanalytical Method Development for S-Allyl-L-Cysteine Quantification

Accurate and sensitive quantification of SAC is crucial for pharmacokinetic studies and quality control of garlic-derived products. Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the primary techniques employed.

A novel UHPLC-MS/MS method has been developed for the analysis of SAC in biological matrices like plasma, offering high sensitivity and a rapid runtime of approximately 2.0 minutes mdpi.com. This method is advantageous for pharmacokinetic studies, enabling precise measurement of SAC levels. Another study optimized and validated both LC-MS and flow injection analysis-electrospray ionization mass spectrometry (FIA-(ESI)MS) for the quantitative determination of SAC in aged garlic supplements nih.gov. These methods demonstrated good linearity, with limits of detection (LOD) for SAC reported at 1.5 μg/mL and limits of quantification (LOQ) at 5 μg/mL, and linearity ranging from 5-30 μg/mL nih.gov. The LC-MS approach is particularly noted for its ability to discriminate SAC from its diastereoisomer, S1PC, an important quality marker nih.gov.

In Vitro Experimental Models in S-Allyl-L-Cysteine Research

SAC has been extensively studied using various in vitro cell culture models to elucidate its mechanisms of action.

Cultured Cell Lines

Neuronal Cell Lines: SAC has demonstrated significant neuroprotective effects in cultured rat hippocampal neurons. It protects against endoplasmic reticulum (ER) stress-induced neurotoxicity by directly suppressing calpain activity nih.govspandidos-publications.comscienceopen.comnih.gov. Furthermore, SAC has shown protective properties against reactive oxygen species (ROS)-mediated insults in neuronal cells and helps preserve pre-synaptic proteins like SNAP25 and synaptophysin nih.gov. Studies also indicate that SAC increases neurite length and the number of dendrites in primary cultured hippocampal neurons mdpi.com.

Cancer Cell Lines: SAC exhibits antiproliferative and pro-apoptotic effects across a range of cancer cell lines. In human bladder cancer cells (T24 and T24R2), SAC treatment inhibited proliferation and colony formation, with IC50 values of 52.98 mM and 19.87 mM, respectively, after 48 hours of exposure nih.gov. In breast adenocarcinoma cell lines, SAC significantly reduced viable MCF-7 cells and, to a lesser extent, MDA-MB-231 cells, while increasing 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST) gene expression in both mdpi.com. SAC also induced late apoptosis in MCF-7 cells and decreased cell viability, with a significant reduction in MPST activity observed at higher concentrations nih.gov. In C6 rat glioma cells, SAC demonstrated antiproliferative and apoptotic effects, modulating the NOTCH1 and JAGGED1 signaling pathways turkishneurosurgery.org.tr. SAC and its derivatives have also shown promising anticancer activity in colon cancer cell lines nih.gov.

Endothelial Cell Lines: In bovine microvascular endothelial cells (BMECs), SAC treatment was found to restore cell viability that was reduced by heat stress-induced oxidative stress and apoptosis researchgate.net.

Chondrocytes: SAC has shown beneficial effects in chondrocytes, particularly in models of osteoarthritis (OA). It alleviates oxidative stress-induced injuries, improves cell viability, morphology, and cell migration researchgate.net. SAC preconditioning also downregulates the gene expression of hypoxia-inducible factor 1α (Hif-1α), Xanthine (B1682287) Oxidase (XO), Caspase-9, Caspase-3, Interleukin 1 beta (IL-1β), and inducible nitric oxide synthase (iNOS) researchgate.net. In human osteoarthritic articular chondrocytes, SAC attenuates inflammation and oxidative stress parameters, inhibits ROS, lipid hydroperoxide, and 3-nitrotyrosine (B3424624) levels, and increases glutathione (B108866) peroxidase (GPx) activity cdnsciencepub.combmj.com. While lower concentrations (1 nM-100 nM) increase proliferation and adhesion, higher concentrations (1-100 μM) inhibit them bmj.com. SAC also suppresses apoptosis and senescence in chondrocytes treated with tert-butyl hydroperoxide (TBHP) nih.gov.

Organotypic Slice Cultures

Organotypic hippocampal slice cultures have been utilized to study SAC's neuroprotective mechanisms. SAC has demonstrated significant protective effects against ER stress-induced neurotoxicity in these cultures, attributed to its ability to suppress calpain activity nih.govspandidos-publications.comscienceopen.comnih.gov. SAC has also been shown to prevent cell death induced by amyloid-beta (Aβ) and tunicamycin (B1663573) in these models scienceopen.com.

In Vivo Animal Models in S-Allyl-L-Cysteine Research

SAC's therapeutic potential has been evaluated in various animal models simulating human diseases.

Rodent Models of Neurological Diseases

Alzheimer's Disease (AD): SAC has shown promise in preclinical AD models. In transgenic mouse models of AD, SAC has been shown to prevent synaptic degeneration and the abnormal phosphorylation of tau protein nih.govspandidos-publications.comscienceopen.comnih.gov. It also protects against Aβ-induced neurotoxicity and reduces Aβ peptide production in aging mouse models nih.govspandidos-publications.comscienceopen.comnih.govbiotechnologia-journal.org. Treatment with SAC in an amyloid precursor protein-transgenic (APP-Tg) mouse model increased levels of pre-synaptic proteins SNAP25 and synaptophysin by approximately 70% nih.gov. Furthermore, SAC has been shown to improve memory dysfunction in senescence-accelerated mice (SAMP10) mdpi.com.

Parkinson's Disease (PD): SAC exerts neuroprotective effects against dopaminergic neuron injury in murine models of PD, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) nih.govspandidos-publications.comscienceopen.comnih.gov. It contributes to a decrease in oxidative stress markers in these models mdpi.com.

Models of Cardiovascular Injury

Myocardial Infarction (MI): SAC has demonstrated cardioprotective effects in rat models of acute myocardial infarction. Oral administration of SAC attenuated cardiac hypertrophy and fibrosis, and reduced oxidative stress post-MI researchgate.net. SAC treatment significantly lowered mortality rates (12.5% compared to 33.3% in control MI rats) and reduced infarct size physiology.org. In one study, the infarct size in SAC-treated rats was 43.9 ± 0.03%, compared to 50.0 ± 0.03% in control rats physiology.org. SAC therapy also led to decreased serum CK levels and LDH leakage, and upregulated anti-apoptotic Bcl-2 expression and cystathionine (B15957) γ-lyase (CSE) protein expression google.com.

S Allyl L Cysteine Analogs and Derivatives in Research

S-Allyl-L-Cysteine-Related Compounds and Their Bioactivity

Several structural analogs of SAC, where the S-allyl group is replaced by other alkyl groups, have been investigated for their biological effects. These compounds, naturally found in garlic and other Allium species, exhibit a range of activities, particularly in the context of neuroprotection and cancer research. nih.gov

S-Ethyl-L-Cysteine (SEC) and S-Propyl-L-Cysteine (SPC): These two compounds are hydrophilic, cysteine-containing molecules found in garlic. nih.gov Research has demonstrated that both SEC and SPC possess potent neuroprotective properties. nih.gov In studies involving endoplasmic reticulum (ER) stress-induced neurotoxicity, both S-ethyl-L-cysteine and S-propyl-L-cysteine were found to be more effective than SAC in protecting cultured rat hippocampal neurons. nih.gov Additionally, SEC has been shown to protect human bronchial epithelial cells from hydrogen peroxide-induced injury by reducing the generation of reactive oxygen species (ROS) and maintaining the glutathione (B108866) redox cycle. nih.gov The sulfoxide (B87167) of S-Propyl-L-cysteine may also have anti-obesity potential, as it has been observed to inhibit the formation of oil drops in vitro. lktlabs.com

S-Allyl Mercaptocysteine (SAMC): SAMC is a prominent organosulfur compound found in aged garlic extract and is a metabolic product of garlic compounds like allicin (B1665233) and diallyl disulfide. nih.govaacrjournals.org It has been extensively studied for its anti-cancer properties. nih.gov Research indicates that SAMC can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer models, including colorectal carcinoma. nih.govnih.gov Its mechanisms of action are multifaceted, involving the induction of apoptosis through signaling pathways such as TGF-β, JNK, and p38. nih.govmedchemexpress.com Furthermore, SAMC exhibits anti-inflammatory and antioxidant effects by reducing NF-κB activity and up-regulating Nrf2. medchemexpress.com

The table below summarizes the key bioactive properties of these S-allyl-L-cysteine-related compounds based on research findings.

Table 1: Bioactivity of S-Allyl-L-Cysteine Analogs

Compound Name Key Bioactive Properties Observed Research Findings
S-Ethyl-L-Cysteine (SEC) Neuroprotective, Antioxidant More potent than SAC against ER stress-induced neurotoxicity; Protects bronchial cells from oxidative injury. nih.govnih.gov
S-Propyl-L-Cysteine (SPC) Neuroprotective, Potential Anti-obesity More potent than SAC against ER stress-induced neurotoxicity; Its sulfoxide form may inhibit lipid accumulation. nih.govlktlabs.com

| S-Allyl Mercaptocysteine (SAMC) | Anti-cancer, Anti-inflammatory, Antioxidant | Induces apoptosis in cancer cells via JNK, p38, and TGF-β pathways; Reduces NF-κB and upregulates Nrf2. nih.govmedchemexpress.com |

Structure-Activity Relationships of S-Allyl-L-Cysteine Derivatives

Understanding the structure-activity relationship (SAR) is crucial for designing more effective therapeutic agents based on the SAC scaffold. SAR studies investigate how the chemical structure of a molecule correlates with its biological activity.

Research comparing SAC to its analogs provides direct insight into these relationships. For instance, the enhanced neuroprotective potency of S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) against ER stress, when compared to SAC, suggests that the nature of the S-alkyl side chain is a key determinant of this specific bioactivity. nih.gov The modification from a three-carbon allyl group (in SAC) to a two-carbon ethyl group (in SEC) or a three-carbon propyl group (in SPC) appears to increase the compound's effectiveness in this context. nih.gov

More complex derivatives have also been synthesized to probe SAR. In one study, a series of conjugates combining S-allyl-L-cysteine with garlic acid were created and evaluated for anti-inflammatory activity. nih.gov The findings from this research provided specific structural insights:

Esterification of the carboxyl group was found to improve anti-inflammatory efficacy. nih.gov

Extension of the carbon chain in the molecule also led to enhanced activity. nih.gov

Methoxylation of the phenol (B47542) hydroxy group on the garlic acid moiety contributed to improved anti-inflammatory effects. nih.gov

These results indicate that specific, targeted modifications to the SAC structure can significantly modulate its biological properties. The esterification and carbon chain extension may alter the compound's lipophilicity and ability to interact with cellular targets, thereby enhancing its anti-inflammatory potential.

The table below illustrates the relationship between structural modifications of SAC derivatives and their resulting biological activity.

Table 2: Structure-Activity Relationships of SAC Derivatives

Structural Modification Derivative Type Impact on Bioactivity
Replacement of S-allyl with S-ethyl or S-propyl S-Ethyl-L-Cysteine, S-Propyl-L-Cysteine Increased neuroprotective activity against ER stress-induced neurotoxicity compared to SAC. nih.gov
Esterification of carboxyl group SAC-Garlic Acid Conjugate Improved anti-inflammatory efficacy. nih.gov
Carbon chain extension SAC-Garlic Acid Conjugate Improved anti-inflammatory efficacy. nih.gov

Challenges and Future Directions in S Allyl L Cysteine Research

Translational Research Gaps for S-Allyl-L-Cysteine (Preclinical to Clinical)

A significant gap exists between the wealth of promising preclinical data on SAC and the limited number of robust clinical trials in humans. While SAC exhibits high oral bioavailability and has been investigated in some human studies for conditions like hypertension, the vast majority of its purported benefits in areas such as neuroprotection, cancer therapy, and metabolic disorders are based on in vitro and animal models. nih.govscienceopen.com

Translating these preclinical findings into clinical applications is a major challenge. Preclinical studies have demonstrated that SAC can ameliorate cognitive deficits in animal models of diabetes, protect dopaminergic neurons in models of Parkinson's disease, and decrease the production of amyloid-β peptide in aging models. nih.govscienceopen.com Similarly, in vitro studies have shown its ability to induce apoptosis in neuroblastoma and breast cancer cell lines. nih.govnih.gov However, these effects have not yet been consistently demonstrated in large-scale, well-controlled human trials.

Future research must focus on designing and executing rigorous clinical trials to validate these preclinical observations. Key areas that need to be addressed include:

Establishing efficacy in human populations for specific diseases.

Identifying the optimal patient populations who would benefit most from SAC supplementation or therapy.

Conducting long-term studies to confirm the sustained benefits observed in shorter-term animal models.

Bridging this translational gap is critical for SAC to move beyond its status as a dietary supplement and become an evidence-based therapeutic agent for specific health conditions. juniperpublishers.com

Advanced Drug Delivery Systems for S-Allyl-L-Cysteine

Although SAC is water-soluble and has relatively good oral bioavailability, its therapeutic efficacy could be significantly enhanced through the development of advanced drug delivery systems. nih.govrsc.org A key challenge is ensuring the compound reaches its target tissues in sufficient concentrations, particularly for diseases affecting the central nervous system, where the blood-brain barrier presents a formidable obstacle. rsc.org

Future research is actively exploring novel delivery strategies to overcome these limitations:

Polymeric Nanoparticles : S-Allyl-L-cysteine has been encapsulated in Poly (D,L-lactide-co-glycolic acid) (PLGA) nanoparticles. mdpi.com This approach has been shown to significantly increase oral bioavailability—by as much as 4.83 times compared to the free compound in one study—and provide a sustained and controlled release of the molecule. mdpi.com

Mucoadhesive Nanoparticles for Intranasal Delivery : To bypass the blood-brain barrier, chitosan-based mucoadhesive nanoparticles have been developed for intranasal delivery of SAC. rsc.org This strategy aims to enhance bioavailability directly to the brain for the treatment of conditions like cerebral ischemia. rsc.org

Layered Double Hydroxides (LDHs) : LDHs are being investigated as potential nanocarriers for related organosulfur compounds like S-allyl-mercapto-cysteine (SAMC). mdpi.com These systems offer good biocompatibility and can protect the loaded drug, releasing it in a controlled manner. mdpi.com

The development of such targeted and controlled-release formulations represents a promising future direction. These advanced systems could improve therapeutic outcomes by maintaining stable therapeutic levels of SAC, minimizing potential off-target effects, and enabling delivery to previously inaccessible sites like the brain.

Table 2: Examples of Advanced Drug Delivery Systems for S-Allyl-L-Cysteine and Related Compounds

Delivery System Polymer/Material Administration Route Potential Advantage References
Nanoparticles PLGA Oral Enhanced bioavailability, sustained release mdpi.com
Mucoadhesive Nanoparticles Chitosan Intranasal Bypasses blood-brain barrier, direct brain delivery rsc.org

| Layered Double Hydroxides | ZnAl-LDH | Not specified | High drug loading, controlled release | mdpi.com |

Standardization and Quality Control of S-Allyl-L-Cysteine-Containing Extracts

The commercial market for aged garlic and black garlic extracts, the primary sources of SAC, is hampered by a significant lack of standardization. nutraingredients.com The concentration of SAC and other bioactive compounds can vary dramatically between different products, and even between different batches of the same product. nih.govnih.gov This variability poses a major challenge to both consumers and researchers, making it difficult to ensure consistent efficacy and compare findings across studies.

Research has highlighted the highly variable composition of commercial aged garlic supplements. nutraingredients.com For instance, one study of commercial black garlic extract products found SAC contents ranging from 0.31 to 27.22 mg/100 mL. nih.govnih.gov This inconsistency is often due to differences in raw garlic varieties, aging processes, and extraction methods. nutraingredients.commdpi.com The lack of adequate legal frameworks and standardized protocols has also led to potential fraudulent practices, such as discrepancies between declared and actual bioactive content. nutraingredients.com

A critical future direction is the development and implementation of robust standardization and quality control measures. This involves:

Establishing Standardized Biomarkers : Using SAC as a primary biomarker for the quality of aged garlic supplements is essential. nutraingredients.com Other stable compounds, such as S-1-propenyl-l-cysteine (S1PC), have also been suggested as potential secondary markers. nih.govnih.gov

Developing Advanced Analytical Methods : New analytical approaches, such as liquid chromatography coupled to mass spectrometry (LC-MS) and flow injection analysis-(electrospray ionization) mass spectrometry (FIA-(ESI)MS), are being optimized for the rapid and accurate quantification of SAC in commercial products. nutraingredients.comresearchgate.netresearchgate.net

Defining Quality Standards : There is a need to establish clear quality standards, such as a minimum required SAC content, for products to be marketed as high-quality aged or black garlic extract. nih.gov

Ensuring product consistency through rigorous quality control is fundamental for the credibility and future clinical application of SAC-containing extracts. aip.org

Emerging Therapeutic Applications of S-Allyl-L-Cysteine

Beyond its traditionally recognized antioxidant and cardiovascular benefits, preclinical research is uncovering a range of emerging therapeutic applications for SAC. These novel areas represent exciting future directions for both basic and clinical investigation.

Neurodegenerative Diseases : SAC is being explored as a potential therapeutic agent for a variety of neurological disorders, including Alzheimer's, Parkinson's, and Huntington's disease. nih.govalfa-chemistry.com Its neuroprotective effects are linked to its ability to mitigate ER stress, reduce oxidative damage, and lower the production of amyloid-β peptide. nih.govscienceopen.comscribd.com

Oncology : Studies have indicated that SAC may possess anticancer properties. It has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines, including neuroblastoma and breast adenocarcinoma. nih.govnih.govmdpi.com It may also modulate the expression of enzymes involved in hydrogen sulfide (B99878) (H₂S) metabolism within cancer cells, a pathway increasingly recognized for its role in cancer biology. mdpi.com

Metabolic and Endocrine Disorders : SAC shows potential in managing metabolic conditions. It has been investigated for its ability to improve glucose and lipid metabolism, suggesting a role in addressing hyperglycemia and hyperlipidemia associated with diabetes. juniperpublishers.comemerald.com It also attenuates free fatty acid-induced fat accumulation in liver cells, pointing to a potential application in non-alcoholic fatty liver disease. researchgate.net

Ischemic Conditions : Research suggests SAC can improve blood flow recovery and prevent tissue damage in ischemic injuries. nih.gov This is attributed to its ability to promote neovasculogenesis (the formation of new blood vessels) by enhancing the function of endothelial progenitor cells. nih.gov

Mental Health Disorders : Preliminary animal studies indicate that SAC may have an antidepressant-like effect. This action appears to be correlated with its ability to prevent oxidative damage in the hippocampus, suggesting a potential role for SAC in managing mood disorders where oxidative stress is a contributing factor. nih.gov

These emerging applications underscore the therapeutic versatility of S-allyl-L-cysteine. However, significant further research, particularly well-designed clinical trials, is required to validate these potential uses and translate them into effective therapies for human diseases.

Table of Mentioned Compounds

Compound Name Abbreviation
S-allyl-L-cysteine SAC
S-1-propenyl-L-cysteine S1PC
S-allyl-mercapto-cysteine SAMC
γ-glutamyl-S-allyl-cysteine GSAC
Allicin (B1665233) -
Alliin -
Diallyl disulfide DADS
S-ethyl-L-cysteine SEC
S-propyl-L-cysteine SPC
N-acetylcysteine NAC
Glutathione (B108866) GSH
Hydrogen Sulfide H₂S
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) MPTP
4-hydroxynonenal -
Allyl bromide -

Q & A

Q. What are the key physicochemical properties of SAC critical for experimental design?

SAC (C₆H₁₁NO₂S) is a sulfur-containing amino acid derivative with a molecular weight of 161.22 g/mol. Key properties include:

  • Solubility : Highly soluble in water and polar solvents, critical for in vitro assays .
  • Stability : Degrades under prolonged storage; requires airtight containers at 2–8°C to prevent oxidation .
  • Thermal sensitivity : Decomposes at temperatures >150°C, necessitating low-heat protocols .
    Methodological Tip: Use fresh preparations and validate purity via HPLC-MS (≥98% purity recommended) .

Q. How can SAC be quantified in biological matrices?

Validated methods include:

  • LC-ESI-MS/MS : Mixed-mode reversed-phase and cation-exchange chromatography for plasma/serum .
  • HPLC with UV detection : For garlic extracts, using γ-glutamyl-SAC as a precursor marker .
    Key challenge: SAC’s rapid renal reabsorption in vivo requires timed sampling for pharmacokinetic studies .

Q. What are standard in vitro models for studying SAC’s neuroprotective effects?

  • Primary neuronal cultures : Rat hippocampal neurons exposed to amyloid-β or tunicamycin to model Alzheimer’s pathology .
  • Neuroblastoma cell lines : Human SH-SY5Y or NBL cells for apoptosis assays (e.g., mitochondrial depolarization via JC-1 staining) .
    Optimization: Use SAC concentrations of 10–100 µM, validated for dose-dependent responses .

Advanced Research Questions

Q. How does SAC modulate mitochondrial dysfunction in neurodegenerative models?

SAC reduces reactive oxygen species (ROS) by:

  • Chelating redox-active metals (e.g., Fe²⁺, Cu²⁺), inhibiting Fenton reactions .
  • Enhancing antioxidant enzymes : Upregulates superoxide dismutase (SOD) and glutathione peroxidase .
    Contradiction: Some studies report SAC’s pro-oxidant effects at high doses (>200 µM), requiring careful dose-response validation .

Q. What experimental strategies resolve contradictions in SAC’s anti-inflammatory effects?

Conflicting data on NF-κB inhibition vs. COX-2 suppression may arise from:

  • Cell-type specificity : Macrophages (RAW 264.7) show stronger COX-2 suppression than endothelial cells .
  • Timing of exposure : Pre-treatment vs. co-treatment alters SAC’s efficacy in LPS-induced inflammation models .
    Recommendation: Use siRNA knockdowns to isolate SAC’s primary targets (e.g., p65 subunit of NF-κB) .

Q. How can flow chemistry improve SAC derivative synthesis?

Recent advances employ continuous-flow γ-glutamylation :

  • Enzyme immobilization : Hydroxyapatite-adsorbed γ-glutamyl transferase for stable catalysis .
  • Yield optimization : 60–70% conversion efficiency achieved at 25°C with 2-hour residence times .
    Advantage: Reduces side reactions (e.g., oxidation) compared to batch synthesis .

Methodological Challenges

Q. What are best practices for ensuring SAC’s stability in long-term studies?

  • Storage : Use amber vials under nitrogen atmosphere to prevent light-/oxygen-induced degradation .
  • Purity checks : Monthly HPLC validation to detect degradation products (e.g., diallyl disulfide) .

Q. How to address low bioavailability in in vivo SAC studies?

  • Co-administration : Combine with piperine (bioenhancer) to improve intestinal absorption .
  • Nanoformulations : Liposomal encapsulation increases brain uptake in rodent Alzheimer’s models .

Data Interpretation

Q. How to reconcile SAC’s dual role in apoptosis (pro-survival vs. pro-death)?

Context-dependent effects arise from:

  • Cell lineage : Pro-apoptotic in cancer cells (e.g., NBL cells) via caspase-3 activation vs. anti-apoptotic in neurons via Bcl-2 upregulation .
  • Oxidative stress thresholds : Low SAC doses (≤50 µM) scavenge ROS, while high doses perturb redox balance .

Q. What statistical models are robust for SAC’s dose-response variability?

  • Non-linear regression : Four-parameter logistic curves to fit biphasic responses .
  • Machine learning : Random Forest models to predict SAC’s efficacy across cell types and doses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.